Btk-IN-11
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H22ClN5O3 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
3-(2-chloro-4-phenoxybenzoyl)-1'-methylspiro[5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-12,3'-pyrrolidine]-11-one |
InChI |
InChI=1S/C26H22ClN5O3/c1-32-10-9-26(14-32)25(34)30-20-13-29-24-21(22(20)31-26)18(12-28-24)23(33)17-8-7-16(11-19(17)27)35-15-5-3-2-4-6-15/h2-8,11-13,31H,9-10,14H2,1H3,(H,28,29)(H,30,34) |
InChI Key |
AFMCTOKRAXKKBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C(=O)NC3=CN=C4C(=C3N2)C(=CN4)C(=O)C5=C(C=C(C=C5)OC6=CC=CC=C6)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Btk-IN-11
This technical guide provides a detailed overview of the mechanism of action for Btk-IN-11, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and visual representations of complex biological processes.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling molecule predominantly expressed in hematopoietic cells, including B lymphocytes, macrophages, and mast cells, but is absent in T cells and plasma cells.[1][3] BTK plays a pivotal role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, proliferation, and survival.[2][4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a highly attractive therapeutic target.[4][6]
Upon activation of receptors like the BCR, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to its full activation.[2][5] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and the activation of transcription factors like NF-κB and NFAT.[5][7]
This compound: A Selective Covalent Inhibitor
This compound, also referred to as CHMFL-BTK-11, is a rationally designed, highly potent, and selective irreversible inhibitor of BTK.[6] Its mechanism relies on forming a stable, covalent bond with a specific cysteine residue within the ATP-binding site of the BTK kinase domain. This irreversible binding mode leads to sustained inhibition of the kinase's activity.
Core Mechanism of Action
Covalent Modification of Cys481
The primary mechanism of action for this compound is the irreversible inhibition of BTK through the formation of a covalent bond with Cysteine 481 (Cys481).[6] This specific cysteine residue is located within the ATP-binding pocket of the kinase. This compound contains an electrophilic acrylamide "warhead" that acts as a Michael acceptor. It is positioned to react with the nucleophilic thiol group of Cys481, forming a stable conjugate.
The criticality of this covalent interaction is demonstrated by comparing this compound with its reversible analog, CHMFL-BTK-12. In CHMFL-BTK-12, the acrylamide group is saturated to a propionamide, removing its electrophilic character. This modification results in a significant loss of inhibitory activity against BTK, confirming that the covalent bond formation is essential for the high potency of this compound.[6]
References
- 1. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Covalent Binding of CHMFL-BTK-11 to Cys481
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHMFL-BTK-11 is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys481, within the active site of BTK.[1][2][3][4] This covalent modification leads to the irreversible inactivation of the kinase, effectively blocking downstream signaling pathways implicated in various B-cell malignancies and autoimmune disorders.[5][6][7] This technical guide provides a comprehensive overview of the covalent binding of CHMFL-BTK-11 to BTK Cys481, including quantitative biochemical and cellular data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction to CHMFL-BTK-11 and Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family.[5] It plays an indispensable role in B-cell development, differentiation, and signaling.[5][7] Aberrant BTK activity is a hallmark of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[5][6]
CHMFL-BTK-11 was developed through a rational drug design approach to be a highly selective and potent irreversible inhibitor of BTK.[1][2] Its chemical structure features an acrylamide "warhead" that acts as a Michael acceptor, enabling the covalent interaction with the nucleophilic thiol group of Cys481 in the BTK active site.[1][8] This targeted covalent inhibition strategy offers the potential for high potency and prolonged duration of action.
Quantitative Data on CHMFL-BTK-11 Activity
The inhibitory potency of CHMFL-BTK-11 has been characterized through various biochemical and cellular assays. The data consistently demonstrates its high affinity for BTK and its mechanism-dependent inhibition.
| Assay Type | Target | Metric | Value | Reference |
| Biochemical Kinase Assay (ADP-Glo™) | Purified BTK Kinase | IC50 | 26.82 nM | [1] |
| Cell-Based Assay (BTK Y551 Autophosphorylation) | Wild-Type BTK in HEK293 cells | EC50 | 25 nM | [1] |
| Cell-Based Assay (BTK Y551 Autophosphorylation) | C481S Mutant BTK in HEK293 cells | EC50 | >3 µM | [1] |
| Cell-Based Assay (Normal Human B-cell Proliferation) | Human B-cells | GI50 | 0.8 µM | [3] |
Table 1: Summary of quantitative data for CHMFL-BTK-11.
Mechanism of Covalent Binding to Cys481
The irreversible inhibition of BTK by CHMFL-BTK-11 is predicated on the formation of a covalent bond with the Cys481 residue. This cysteine is strategically located near the ATP-binding pocket of the kinase.[9]
The proposed mechanism involves an initial, reversible binding of CHMFL-BTK-11 to the BTK active site. This positions the electrophilic acrylamide group in close proximity to the nucleophilic thiol of Cys481. A subsequent Michael addition reaction results in the formation of a stable, irreversible covalent bond.[8] This covalent linkage permanently inactivates the enzyme.
Evidence for this specific interaction comes from studies using a C481S (cysteine-to-serine) mutant of BTK. In this mutant, the nucleophilic thiol group is replaced by a less reactive hydroxyl group. CHMFL-BTK-11 shows significantly reduced inhibitory activity against the C481S mutant, confirming that Cys481 is the primary site of covalent modification.[1]
Impact on Downstream BTK Signaling
By irreversibly inhibiting BTK, CHMFL-BTK-11 effectively blocks the downstream signaling cascade that is crucial for B-cell function. Upon activation of the B-cell receptor (BCR), BTK is recruited to the plasma membrane and autophosphorylates, subsequently phosphorylating and activating key downstream effectors like phospholipase C gamma 2 (PLCγ2).[5][6] Activated PLCγ2 then initiates a signaling cascade leading to the activation of transcription factors such as NF-κB, which are vital for B-cell proliferation and survival.[5]
CHMFL-BTK-11 has been shown to potently block the phosphorylation of BTK at Tyr223 and the downstream mediator PLCγ2 at Tyr1217 in Ramos cells, a human Burkitt's lymphoma cell line.[1][10] This demonstrates its efficacy in disrupting the BTK-mediated signaling pathway in a cellular context.
Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize the covalent binding and inhibitory activity of CHMFL-BTK-11.
ADP-Glo™ Kinase Assay for BTK Inhibition (IC50 Determination)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human BTK enzyme
-
PTK substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
CHMFL-BTK-11 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare the kinase reaction mix by diluting the BTK enzyme and substrate/ATP mix in Kinase Buffer.
-
In a 384-well plate, add 1 µL of serially diluted CHMFL-BTK-11 or DMSO (vehicle control).
-
Add 2 µL of the BTK enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Confirmation of Covalent Binding using Wild-Type and C481S Mutant BTK
This experiment utilizes immunoblotting to assess the phosphorylation status of BTK in cells expressing either the wild-type or the C481S mutant form of the kinase.
Materials:
-
HEK293 cells
-
Expression vectors for Flag-tagged wild-type BTK and C481S mutant BTK
-
Transfection reagent (e.g., Lipofectamine)
-
CHMFL-BTK-11
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr551), anti-Flag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect separate plates of cells with either the wild-type BTK or the C481S mutant BTK expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of CHMFL-BTK-11 for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Immunoblotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-BTK (Tyr551) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Flag antibody to determine the total amount of expressed BTK protein.
-
Mass Spectrometry for Covalent Adduct Confirmation
This method provides direct evidence of covalent bond formation by detecting the mass shift of the protein upon incubation with the inhibitor.
Materials:
-
Purified recombinant BTK protein
-
CHMFL-BTK-11
-
MS-compatible buffer (e.g., ammonium bicarbonate)
-
Liquid chromatography system
-
High-resolution mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Adduct Formation: Incubate the purified BTK protein with an excess of CHMFL-BTK-11 in an MS-compatible buffer for a sufficient time to allow for covalent bond formation. A control sample with BTK and DMSO should be prepared in parallel.
-
Purification: Remove excess, unbound inhibitor using a liquid chromatography (LC) step.
-
Mass Analysis: Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Deconvolute the resulting spectra to determine the molecular weight of the protein. A mass increase in the CHMFL-BTK-11-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[11][12]
Kinase Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity. CHMFL-BTK-11 has been profiled against a large panel of kinases to assess its specificity.
KinomeScan™ Technology: The selectivity of CHMFL-BTK-11 was evaluated using the KinomeScan™ technology.[1] This method is based on a competitive binding assay where test compounds are quantified by their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[13]
Results from such profiling have shown that CHMFL-BTK-11 is a highly selective inhibitor, with its primary potent activity directed against BTK.[1]
Conclusion
CHMFL-BTK-11 is a well-characterized, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the covalent modification of Cys481, has been robustly demonstrated through biochemical and cellular assays, including the use of a C481S mutant. The formation of this covalent adduct leads to the effective and sustained inhibition of the BTK signaling pathway. The detailed methodologies and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on BTK inhibitors and targeted covalent therapies. The high selectivity of CHMFL-BTK-11 makes it a valuable pharmacological tool for further dissecting the role of BTK signaling in various pathological conditions.[2]
References
- 1. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of PBMCs From Whole Blood [protocols.io]
- 4. Isolation and freezing of human peripheral blood mononuclear cells from pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tRNA Synthetase Research [scripps.edu]
- 6. promega.com [promega.com]
- 7. hek293.com [hek293.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 10. Culture and transfection of HEK293T cells [protocols.io]
- 11. sanguinebio.com [sanguinebio.com]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
Btk-IN-11: A Profile of a Highly Selective Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical mediator in B-cell receptor (BCR) signaling pathways. Its role in the proliferation and survival of B-cells has established it as a key therapeutic target for B-cell malignancies and autoimmune diseases. Btk-IN-11 (also known as CHMFL-BTK-11) is a potent and highly selective irreversible inhibitor of BTK. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against a panel of kinases and outlining the experimental methodologies used for its characterization.
Quantitative Kinase Selectivity Profile
This compound has demonstrated exceptional selectivity for BTK in various assays. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Biochemical Inhibition of this compound against BTK and JAK3
| Kinase | Assay Platform | IC50 (nM) |
| BTK | ADP-Glo™ | 26.82[1][2] |
| JAK3 | ADP-Glo™ | 227[3] |
Table 2: KinomeScan Binding Assay Results for this compound at 1 µM
| Kinase | Binding Interaction |
| BTK | Strong Binder[1][3] |
| JAK3 | Strong Binder[1][3] |
| Other 454 kinases | No significant binding |
Note: The KinomeScan assay identifies binding interactions. While JAK3 was identified as a strong binder at 1 µM, subsequent biochemical and cellular assays have demonstrated that this compound is significantly less potent against JAK3 compared to BTK, confirming its high selectivity in a functional context.[3]
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[4][5]
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase (e.g., purified BTK or JAK3), the substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT).[4]
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15-60 minutes).[4][5]
-
Add the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.[4]
-
Add the Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. KinomeScan™ Binding Assay
The KinomeScan™ platform employs a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.
-
Principle: Kinases are tagged with DNA and expressed in phage. The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[6][7][8]
-
Protocol Outline:
-
A solution containing the test compound (this compound at 1 µM) is mixed with a panel of DNA-tagged kinases.
-
The mixture is applied to a solid support matrix with an immobilized broad-spectrum kinase inhibitor.
-
After an equilibration period, the unbound kinases are washed away.
-
The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. Strong binders are identified as those with a low percentage of remaining bound kinase.
-
Cellular Assays
1. Inhibition of B-Cell Receptor (BCR) Signaling in Ramos Cells
Ramos cells, a human Burkitt's lymphoma cell line, are a well-established model for studying BCR signaling.
-
Protocol Outline:
-
Culture Ramos cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
After stimulation, lyse the cells and collect the protein extracts.
-
Perform Western blot analysis to detect the phosphorylation status of key signaling proteins downstream of BTK, such as BTK (pY223), PLCγ2 (pY1217), ERK, and AKT.[4][9] Use antibodies specific to the phosphorylated and total forms of each protein.
-
Quantify the band intensities to determine the dose-dependent inhibitory effect of this compound on BCR signaling.
-
2. JAK3-Dependent Cell Proliferation Assay
The TEL-JAK3-BaF3 cell line is an engineered murine pro-B cell line in which proliferation is dependent on the constitutive activity of a TEL-JAK3 fusion protein.
-
Protocol Outline:
-
Culture TEL-JAK3-BaF3 and the parental BaF3 cell lines.
-
Seed the cells in 96-well plates and treat with serial dilutions of this compound.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) values to determine the cellular potency of this compound against JAK3-dependent proliferation.[3]
-
In Vivo Models
1. Adjuvant-Induced Arthritis (AIA) in Rats
The AIA rat model is a widely used preclinical model for rheumatoid arthritis.
-
Protocol Outline:
-
Induction of Arthritis: Induce arthritis in susceptible rat strains (e.g., Sprague-Dawley or Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw footpad.[1][2][9]
-
Treatment: Begin oral administration of this compound, a vehicle control, or a positive control (e.g., methotrexate) at a predetermined time point relative to adjuvant injection (e.g., prophylactically from day 0 or therapeutically after disease onset).[1][11]
-
Clinical Assessment: Monitor the development and severity of arthritis by scoring paw swelling, erythema, and joint mobility. Measure paw volume using a plethysmometer.[1][9]
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.[1]
-
Biomarker Analysis: Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6), and autoantibodies (e.g., IgG1, IgG2a).[9] Isolate splenocytes and peritoneal macrophages to assess their proliferation and phagocytic activity, respectively.[5][9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway targeted by this compound and the general experimental workflows for its characterization.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of this compound.
References
- 1. inotiv.com [inotiv.com]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. chondrex.com [chondrex.com]
- 10. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. pubcompare.ai [pubcompare.ai]
Investigating the BTK Pathway with Btk-IN-11: A Technical Guide
This technical guide provides an in-depth overview of the Bruton's tyrosine kinase (BTK) signaling pathway and the utility of the irreversible inhibitor, Btk-IN-11 (also known as CHMFL-BTK-11), as a tool for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of BTK-mediated cellular processes and the development of novel therapeutics.
Introduction to the BTK Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune cells, most notably B lymphocytes.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, proliferation, and survival.[1] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2]
Upon BCR engagement, a cascade of signaling events is initiated, leading to the activation of BTK. This process involves the phosphorylation of key tyrosine residues on BTK, including autophosphorylation at Tyr223, which is necessary for its full activation. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), leading to the mobilization of intracellular calcium and the activation of transcription factors that drive cellular responses.[1]
This compound: A Potent and Selective Irreversible BTK Inhibitor
This compound, also referred to as CHMFL-BTK-11, is a highly selective and potent irreversible inhibitor of BTK.[1] Its mechanism of action involves the formation of a covalent bond with the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK.[1] This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling.
In Vitro Activity and Selectivity
This compound has demonstrated potent inhibition of BTK kinase activity in biochemical assays. Furthermore, it exhibits high selectivity for BTK over other kinases, which is a desirable characteristic for a chemical probe or therapeutic candidate as it minimizes off-target effects.[2]
| Parameter | Value | Assay |
| IC50 (BTK) | 26.82 nM | ADP-GloTM biochemical assay |
| Cellular EC50 (BTK Y223 Autophosphorylation) | < 100 nM | Western Blot in Ramos cells |
| Kinase Selectivity (S Score at 1 µM) | 0.01 (highly selective) | KinomeScan |
Table 1: In vitro potency and selectivity of this compound (CHMFL-BTK-11). Data sourced from[1][2].
In Vivo Efficacy in a Rheumatoid Arthritis Model
The anti-inflammatory potential of this compound has been evaluated in an adjuvant-induced arthritis (AA) rat model, a common preclinical model for rheumatoid arthritis. Administration of this compound demonstrated a significant amelioration of disease symptoms.[1][2]
| Parameter | This compound (12.5 mg/kg/day) | Vehicle Control |
| Arthritis Global Assessment Score | Significantly Reduced | High |
| Arthritis Index | Significantly Reduced | High |
| Swollen Joint Count | Significantly Reduced | High |
| Paw Swelling | Significantly Reduced | High |
Table 2: In vivo efficacy of this compound (CHMFL-BTK-11) in an adjuvant-induced arthritis rat model. Data sourced from[2].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the BTK pathway using this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
This compound (or other test compounds)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO).
-
In the wells of the assay plate, add the BTK enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular BTK Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.
Materials:
-
HEK293 cells
-
BTK-NanoLuc® Fusion Vector (Promega)
-
Transfection reagent
-
NanoBRET™ Tracer K-10 (Promega)
-
This compound (or other test compounds)
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well or 384-well plates
Procedure:
-
Transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into the wells of the assay plate.
-
Pre-treat the cells with the NanoBRET™ Tracer K-10.
-
Add this compound at various concentrations to the wells.
-
Incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Measure the BRET signal using a luminometer equipped with appropriate filters for donor (NanoLuc®) and acceptor (Tracer) emission.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Calculate cellular IC50 values by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Western Blot Analysis of BTK Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of BTK and its downstream substrates, providing a measure of pathway inhibition.
Materials:
-
Ramos cells (or other suitable B-cell line)
-
Anti-IgM antibody (for BCR stimulation)
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr1217), anti-total PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture Ramos cells and treat with different concentrations of this compound for a specified time.
-
Stimulate the cells with anti-IgM to activate the BCR pathway.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
This protocol outlines a general procedure for evaluating the efficacy of a BTK inhibitor in a rat model of rheumatoid arthritis.
Materials:
-
Male Lewis or Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Positive control (e.g., Methotrexate)
-
Calipers for measuring paw swelling
Procedure:
-
Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw.
-
Monitor the animals daily for the onset and progression of arthritis, typically starting around day 10 post-induction.
-
Once arthritis is established (e.g., day 17), randomize the animals into treatment groups (vehicle, this compound, positive control).
-
Administer the treatments daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitor the following parameters regularly:
-
Body weight
-
Clinical arthritis score (based on erythema and swelling of each paw)
-
Paw volume/thickness (measured with calipers)
-
-
At the end of the study (e.g., day 33), collect blood samples for analysis of inflammatory markers (e.g., cytokines, immunoglobulins) and tissues (e.g., joints for histology, spleen for cellular analysis).
-
Analyze the data to determine the effect of this compound on the various disease parameters.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow for BTK Inhibitor Characterization
Caption: General workflow for the characterization of a BTK inhibitor.
References
Btk-IN-11 as a Chemical Probe for BTK Function: An In-depth Technical Guide
Disclaimer: As of the latest available information, "Btk-IN-11" is not a publicly documented chemical probe for Bruton's Tyrosine Kinase (BTK). This guide has been constructed using data and protocols for the well-characterized, first-in-class, irreversible BTK inhibitor, Ibrutinib , as a representative chemical probe for studying BTK function. The principles and methodologies described herein are broadly applicable to the characterization of novel BTK inhibitors.
Introduction to BTK and the Role of Chemical Probes
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, maturation, and survival of B-lymphocytes.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[1][3]
Quantitative Data for Ibrutinib as a BTK Probe
The following tables summarize the key quantitative parameters for Ibrutinib.
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| Mechanism of Action | Irreversible covalent inhibitor (binds Cys481) | Recombinant BTK | [3][4] |
| IC₅₀ (Biochemical) | 9.1 nM | Biochemical Assay | [5] |
| IC₅₀ (Cellular) | 11 nM | B-cell line | [2] |
| k_inact/K_I | 3.1 x 10⁴ M⁻¹s⁻¹ | Biochemical Assay | [6] |
Table 2: Pharmacokinetic Properties (Human)
| Parameter | Value | Condition | Reference |
| Time to Max. Concentration (Tₘₐₓ) | 1-2 hours | Oral administration | [4][7] |
| Plasma Half-life (t₁/₂) | 4-6 hours | Oral administration | [7] |
| Volume of Distribution (Vd) | ~10,000 L | Steady state | [4] |
| Plasma Protein Binding | 97.3% | In vitro | [4][7] |
| Metabolism | Primarily via CYP3A | In vivo | [7] |
BTK Signaling Pathway and Mechanism of Inhibition
BTK is a central node in the BCR signaling cascade. The following diagram illustrates this pathway and the point of intervention for a BTK inhibitor.
Caption: BTK signaling pathway initiated by BCR activation and inhibited by Ibrutinib.
Upon antigen binding, the BCR is activated, leading to the recruitment and activation of LYN and SYK kinases.[8] These kinases phosphorylate BTK at tyrosine 551, leading to its full activation.[9] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2).[4][8] PLCγ2 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling cascades, including calcium mobilization and activation of protein kinase C (PKC), which ultimately converge on transcription factors like NF-κB to promote B-cell proliferation and survival.[8][10] Ibrutinib inhibits this cascade by covalently binding to Cys481 in the BTK active site, preventing its kinase activity and subsequent downstream signaling.[4][11]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a BTK chemical probe.
Biochemical BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant BTK.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where BTK phosphorylates a substrate using ATP. The amount of ADP is inversely proportional to the inhibitory activity of the test compound. Detection can be achieved using various platforms, such as luminescence-based (e.g., ADP-Glo™) or fluorescence polarization (FP) assays.[12][13]
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[13]
-
ATP solution
-
Test compound (e.g., Ibrutinib) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.
-
Enzyme Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls and plot against compound concentration to determine the IC₅₀ value.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation status of BTK at a key autophosphorylation site (Tyrosine 223).[9][15]
Principle: Cells expressing BTK are treated with the inhibitor, followed by stimulation to activate the BCR pathway. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated BTK (p-BTK Tyr223) and total BTK. A reduction in the p-BTK/total BTK ratio indicates inhibition.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test compound (e.g., Ibrutinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[16]
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Rabbit anti-p-BTK (Tyr223), Rabbit anti-total BTK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate Ramos cells at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK phosphorylation.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing phosphatase inhibitors.[16]
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[15][17]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against p-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total BTK antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for p-BTK and total BTK. Calculate the ratio of p-BTK to total BTK and express it as a percentage of the stimulated control to determine the extent of inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for characterizing a BTK chemical probe.
Caption: General workflow for the characterization of a novel BTK chemical probe.
Caption: Logical decision-making process for validating a BTK chemical probe.
Conclusion
A well-characterized chemical probe is essential for dissecting the complex roles of BTK in health and disease. By employing a systematic approach that includes quantitative biochemical and cellular assays, researchers can confidently use probes like Ibrutinib to investigate BTK signaling, validate its role in pathological processes, and discover novel therapeutic strategies. The methodologies and data presented in this guide provide a robust framework for the evaluation and application of any chemical probe targeting Bruton's Tyrosine Kinase.
References
- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. 2.4. Western blot analysis [bio-protocol.org]
- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
The Discovery and Preclinical Development of CHMFL-BTK-11: A Selective Irreversible BTK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of CHMFL-BTK-11, a highly selective and potent irreversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented is intended for researchers, scientists, and professionals involved in the field of drug development and immunopharmacology.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is also involved in the activation of other immune cells such as monocytes and macrophages.[1] Its critical function in various signaling pathways has made it a compelling therapeutic target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis (RA).[1][2][3] CHMFL-BTK-11 emerged from a rational drug design approach as a covalent inhibitor that forms a bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2][3][4][5][6] This guide will delve into the scientific data and experimental methodologies that characterize CHMFL-BTK-11 as a promising pharmacological tool and potential therapeutic agent.
Discovery and Design
CHMFL-BTK-11 was developed through a structure-based drug design strategy, starting from a quinoline-based scaffold.[3][7] The design incorporated an acrylamide group, which acts as a "warhead" to form a covalent bond with the Cys481 residue of BTK.[7] This irreversible binding mode is a key feature of its high potency. To confirm this mechanism, a control compound, CHMFL-BTK-12, was synthesized.[2][3] In CHMFL-BTK-12, the reactive acrylamide is saturated to a propionamide, which significantly reduces its inhibitory activity against BTK, highlighting the importance of the covalent interaction.[7]
Mechanism of Action and Selectivity
CHMFL-BTK-11 is an irreversible inhibitor that exerts its effect by forming a covalent bond with the Cys481 residue in the active site of BTK.[2][3][4][5][6] Molecular modeling studies, docking CHMFL-BTK-11 into the X-ray structure of BTK (PDB ID: 3OCS), predicted this covalent interaction and also showed a hydrogen bond formation between the nitrogen atom in the quinoline ring and Met-477.[7] The irreversible nature of this binding was further confirmed by experiments showing that CHMFL-BTK-11 inhibits wild-type BTK but not a C481S mutant, where the key cysteine is replaced by serine.[2][3]
A crucial aspect of a kinase inhibitor's utility is its selectivity. A KinomeScan™ assay across 456 kinases and their mutants revealed that CHMFL-BTK-11 is highly selective for BTK at a concentration of 1 µM, with a very low S score (10) of 0.01.[7] The primary off-target kinase identified was JAK3; however, cellular assays confirmed that CHMFL-BTK-11 is not a highly potent inhibitor of JAK3.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for CHMFL-BTK-11 from biochemical and cellular assays.
| Parameter | Value | Assay |
| IC50 vs. BTK | 26.82 nM | ADP-Glo™ Biochemical Assay |
| IC50 vs. BTK (CHMFL-BTK-12) | >10 µM | ADP-Glo™ Biochemical Assay |
| GI50 (Human B-cell proliferation) | 0.8 µM | Cellular Assay |
| Table 1: In Vitro Potency of CHMFL-BTK-11[6][7] |
| Signaling Molecule | Effective Inhibitory Concentration | Cell Line |
| BTK Y223 phosphorylation | < 100 nM | Ramos |
| PLCγ2 Y1217 phosphorylation | 300 nM | Ramos |
| ERK phosphorylation | 300 nM | Ramos |
| PLCγ2 Y759 phosphorylation | 1000 nM | Ramos |
| PLCγ1 Y783 phosphorylation | 1000 nM | Ramos |
| AKT S473 phosphorylation | 1000 nM | Ramos |
| JAK3 phosphorylation | 1000 nM | Ramos |
| Table 2: Inhibition of Cellular Signaling Pathways by CHMFL-BTK-11 in Ramos Cells[5][6] |
Preclinical Efficacy in a Rheumatoid Arthritis Model
CHMFL-BTK-11 was evaluated in a rat model of adjuvant-induced arthritis (AA), a common model for rheumatoid arthritis.
| Parameter | Treatment Group | Observation |
| Body Weight | 12.5 mg/kg/day CHMFL-BTK-11 | Significantly ameliorated weight loss compared to the vehicle-treated AA model. Displayed better efficacy than 25 mg/kg/day PCI-32765 and 0.5 mg/kg/every 3 days Methotrexate (MTX).[5][7] |
| Arthritis Global Assessment & Arthritis Index | 12.5 mg/kg/day CHMFL-BTK-11 | Showed great efficacy, similar to MTX and better than CHMFL-BTK-12 and PCI-32765.[7] |
| Swollen Joint Count & Paw Swelling | 12.5 mg/kg/day CHMFL-BTK-11 | Exhibited the best efficacy in reducing swollen joint counts and paw swelling compared to control drugs.[3] |
| Inflammatory Factors | 12.5 mg/kg/day CHMFL-BTK-11 | Inhibited the secretion of inflammatory factors such as IgG1, IgG2, and IgM.[1][3] It also inhibited the secretion of IL-6 and stimulated the secretion of IL-10.[1][3] |
| Cellular Effects | 12.5 mg/kg/day CHMFL-BTK-11 | Ameliorated the inflammatory response by blocking the proliferation of activated B cells.[1][3] It also inhibited the proliferation of synovial cells from AA rats and reduced peritoneal macrophage (PMΦ) phagocytosis.[3][8] |
| Table 3: In Vivo Efficacy of CHMFL-BTK-11 in an Adjuvant-Induced Arthritis Rat Model |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies used in the key experiments cited in the literature.
ADP-Glo™ Biochemical Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed by incubating the kinase (BTK) with a substrate and ATP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity. The inhibitory effect of compounds like CHMFL-BTK-11 is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.
KinomeScan™ Selectivity Profiling
The KinomeScan™ approach is a binding assay used to determine the selectivity of a compound against a large panel of kinases. The assay is based on a competition binding format where the compound of interest is tested for its ability to displace a proprietary ligand from the kinase active site. The amount of kinase bound to the ligand is measured, and a lower signal indicates stronger binding of the test compound. The results are used to generate a selectivity profile and calculate metrics like the S score, which quantifies the selectivity of the compound.
Cellular BTK Phosphorylation Assay
Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, are typically used for this assay.[3][6] The cells are stimulated with anti-IgM to activate the BCR signaling pathway, which leads to the autophosphorylation of BTK at residue Y223 and the phosphorylation of downstream signaling molecules.[5][6] To test the inhibitory effect of CHMFL-BTK-11, cells are pre-incubated with varying concentrations of the compound before stimulation. After cell lysis, the levels of phosphorylated BTK and other signaling proteins are measured by Western blotting using phospho-specific antibodies.
Adjuvant-Induced Arthritis (AA) Rat Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of drug candidates.[7] Arthritis is induced in rats by an intradermal injection of Complete Freund's Adjuvant (CFA).[7] After the onset of arthritis, the animals are treated with the test compound (CHMFL-BTK-11), a vehicle control, or reference drugs like Methotrexate or PCI-32765.[7] The severity of arthritis is monitored over time by measuring parameters such as body weight, paw swelling, and an arthritis index score based on a visual assessment of joint inflammation.[7] At the end of the study, blood and tissues can be collected for analysis of inflammatory markers, antibodies, and histology.[3][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway targeted by CHMFL-BTK-11 and the general workflow for its preclinical evaluation.
Caption: BTK Signaling Pathway Inhibition by CHMFL-BTK-11.
Caption: Preclinical Evaluation Workflow of CHMFL-BTK-11.
Conclusion
CHMFL-BTK-11 is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase. Its rational design, which includes a covalent warhead targeting Cys481, results in potent inhibition of BTK signaling both in biochemical and cellular assays. Preclinical studies in a rat model of rheumatoid arthritis have demonstrated its significant anti-inflammatory and disease-modifying effects. These findings establish CHMFL-BTK-11 as a valuable pharmacological tool for studying BTK-mediated signaling and as a potential therapeutic candidate for the treatment of autoimmune diseases.[3] Further preclinical safety evaluations are underway to advance this compound towards clinical development.[3]
Note: A detailed, step-by-step synthesis protocol for CHMFL-BTK-11 and information regarding clinical trials are not available in the publicly accessible literature reviewed for this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CHMFL-BTK-11 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Btk-IN-11 in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-11 (also known as CHMFL-BTK-11), and its role in modulating the inflammatory response. This document collates key quantitative data, details experimental methodologies, and visualizes essential pathways to facilitate a deeper understanding of this compound for research and drug development purposes.
Core Mechanism of Action
This compound is a highly selective and potent irreversible inhibitor of Bruton's tyrosine kinase.[1] It forms a covalent bond with the Cysteine 481 residue in the active site of BTK, leading to its inactivation.[1][2] BTK is a critical signaling molecule in various immune cells, particularly B cells, where it plays a pivotal role in B cell receptor (BCR) signaling.[1] Dysregulation of BTK activity is implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[1] By irreversibly inhibiting BTK, this compound effectively blocks downstream signaling pathways, thereby mitigating the pro-inflammatory functions of B cells and other immune cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]
| Kinase | IC₅₀ (nM) | Assay |
| BTK (wild-type) | 26.82 | ADP-Glo™ |
| JAK3 | 227 | ADP-Glo™ |
Table 2: Cellular Activity of this compound in Ramos Cells [3]
| Parameter | IC₅₀ (nM) |
| BTK Y223 Phosphorylation | < 100 |
| PLCγ2 Y1217 Phosphorylation | 300 |
| ERK Phosphorylation | 300 |
| AKT S473 Phosphorylation | 1000 |
Table 3: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AA) Rat Model [1]
| Treatment Group (Dose) | Change in Body Weight (g, Day 33 vs Day 17) | Arthritis Index (Day 33) | Swollen Joint Count (Day 33) |
| Vehicle (DMSO) | Decrease | ~12 | ~14 |
| This compound (12.5 mg/kg/day) | Increase | ~4 | ~4 |
| PCI-32765 (25 mg/kg/day) | No significant change | ~6 | ~7 |
| Methotrexate (0.5 mg/kg/3 days) | No significant change | ~5 | ~6 |
Table 4: Effect of this compound on Serum Cytokine and Antibody Levels in AA Rats [4]
| Parameter | This compound (12.5 mg/kg/day) vs. Vehicle |
| IL-6 | Decreased |
| IL-10 | Increased |
| IgG1 | Decreased |
| IgG2a | Decreased |
| IgM | Decreased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo evaluation.
References
An In-Depth Technical Guide to Btk-IN-11 and its Interaction with the BTK Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-11 (also known as CHMFL-BTK-11), detailing its mechanism of action, interaction with the BTK active site, and its effects on downstream signaling pathways. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this potent and selective inhibitor.
Core Interaction: Covalent Modification of the BTK Active Site
This compound is a rationally designed, highly selective, and potent irreversible inhibitor of Bruton's tyrosine kinase.[1] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the BTK active site.[1][2] This covalent interaction is facilitated by an electrophilic acrylamide warhead present in the chemical structure of this compound. By permanently occupying the active site, this compound effectively blocks the catalytic activity of BTK, preventing the phosphorylation of its downstream substrates.[1] The irreversible nature of this binding leads to sustained inhibition of BTK-mediated signaling pathways.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | BTK | IC50 | < 100 nM | [1] |
| Cellular Assay (Ramos cells) | BTK Y223 phosphorylation | IC50 | < 100 nM | [1] |
| Cellular Assay (Ramos cells) | PLCγ2 Y1217 phosphorylation | IC50 | 300 nM | [1] |
| Cellular Proliferation Assay | Human B cells | GI50 | 0.8 µM | [1] |
| KinomeScan Selectivity Screen | 456 kinases/mutants | S Score (10) at 1 µM | 0.01 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the interaction of this compound with BTK.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup : The kinase reaction is performed in a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) containing purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Inhibitor Addition : this compound, at various concentrations, is pre-incubated with the BTK enzyme to allow for covalent bond formation.
-
Initiation and Termination : The kinase reaction is initiated by the addition of ATP. After a defined incubation period (e.g., 60 minutes at room temperature), the reaction is terminated.
-
ADP Detection : The ADP-Glo™ reagent is added to the reaction mixture to deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based BTK Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context.
-
Cell Culture and Treatment : Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum). The cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Stimulation : To activate the B-cell receptor (BCR) signaling pathway and induce BTK phosphorylation, cells are stimulated with an anti-IgM antibody.
-
Cell Lysis : Following stimulation, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification and Electrophoresis : The total protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay). Equal amounts of protein are then separated by SDS-PAGE.
-
Western Blotting : The separated proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Data Analysis : The band intensities for p-BTK and total BTK are quantified, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition.
Kinase Selectivity Profiling (KinomeScan™)
This competition binding assay is used to determine the selectivity of a compound against a large panel of kinases.
-
Assay Principle : The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure : A solution of this compound is mixed with a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Data Interpretation : The results are reported as a percentage of the control, and a lower percentage indicates stronger binding of the test compound to the kinase. The S-score is a quantitative measure of selectivity, with a lower score indicating higher selectivity.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with the BTK signaling pathway.
Figure 1: BTK Signaling Pathway and the inhibitory action of this compound.
Figure 2: Workflow for biochemical and cell-based characterization of this compound.
Figure 3: Logical flow of this compound's mechanism of action.
References
- 1. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHMFL-BTK-11 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Btk-IN-11 In Vitro Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and activation.[1][2] Aberrant BTK activity is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2][3] Btk-IN-11 is a potent small molecule inhibitor designed to target BTK. This document provides a detailed protocol for determining the inhibitory activity of this compound against BTK using an in vitro kinase assay, specifically the ADP-Glo™ Kinase Assay format.
BTK Signaling Pathway
BTK functions downstream of the B-cell receptor (BCR).[2] Upon antigen binding to the BCR, SRC-family kinases and spleen tyrosine kinase (SYK) are activated, leading to the recruitment and phosphorylation of BTK at the plasma membrane.[2][4] Activated BTK then phosphorylates phospholipase C γ2 (PLCγ2), which triggers a cascade of downstream signaling events that ultimately activate transcription factors like NF-κB and NFAT, promoting B-cell proliferation, survival, and differentiation.[2][4]
Caption: Simplified BTK signaling pathway in B-cells.
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[5][6] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.[6][7] The potency of an inhibitor like this compound is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations.
Quantitative Data Summary: this compound
This protocol is designed to experimentally determine the half-maximal inhibitory concentration (IC50) of this compound. The expected potency for the related compound, BTK IN-1, is provided below for reference.
| Compound | Target Kinase | Assay Type | Reported IC50 (nM) |
| BTK IN-1 | BTK | Biochemical | < 100[8] |
Note: this compound is an analog of SNS062; the provided IC50 is for BTK IN-1.[8]
Detailed Experimental Protocol
This protocol is adapted for a 384-well plate format, a common setup for inhibitor screening.[7]
Materials and Reagents
-
Enzyme: Recombinant human BTK (e.g., Promega, BPS Bioscience).
-
Inhibitor: this compound, dissolved in 100% DMSO.
-
Substrate: Poly (Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, Promega).[9][10]
-
ATP: Adenosine 5'-triphosphate solution.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[5][9]
-
Buffer: Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 2mM MnCl₂, 50µM DTT).[7]
-
Plates: White, low-volume 384-well assay plates.
-
Equipment: Multichannel pipettes, plate shaker, luminometer plate reader.
Experimental Procedure
a. Reagent Preparation
-
1x Kinase Buffer: Prepare the kinase reaction buffer as specified. Keep on ice.
-
This compound Serial Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM). This will be the "inhibitor plate."
-
Enzyme Preparation: Dilute the recombinant BTK enzyme to the desired working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically but is often in the low nanogram range.[7]
-
Substrate/ATP Mix: Prepare a solution containing both the substrate (e.g., Poly (Glu, Tyr)) and ATP in 1x Kinase Buffer. The final concentration of ATP should typically be at or near its Km for the kinase.
b. Kinase Reaction
-
Add 1 µL of serially diluted this compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of the 384-well plate.[7]
-
Add 2 µL of the diluted BTK enzyme to the "Test Inhibitor" and "no inhibitor" (positive control) wells. Add 2 µL of 1x Kinase Buffer to the "no enzyme" (background) wells.[7]
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.[7]
-
Mix the plate gently and incubate for 60 minutes at room temperature.[7]
c. Signal Detection
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[6][7]
-
Read the luminescence on a plate reader.
Data Analysis
-
Subtract Background: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Normalize Data: Set the average signal from the "no inhibitor" (positive control) wells as 100% activity and the signal from a high concentration of inhibitor (or no enzyme control) as 0% activity.
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Experimental Workflow
The following diagram illustrates the key steps of the in vitro kinase assay protocol.
Caption: Workflow for the this compound in vitro kinase assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BTK Kinase Enzyme System Application Note [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Assays Using Btk-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the Tec family. It plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.
Btk-IN-11 (also known as CHMFL-BTK-11) is a potent and highly selective irreversible inhibitor of Btk. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of Btk, leading to its inactivation.[1] This application note provides detailed protocols for utilizing this compound in various cell-based assays to probe Btk signaling and assess its therapeutic potential.
Mechanism of Action
This compound acts as a selective covalent inhibitor of Bruton's tyrosine kinase.[1] Upon entering the cell, it targets the ATP-binding site of Btk. The acrylamide "warhead" of this compound forms a covalent adduct with the sulfhydryl group of the Cys481 residue, which is unique to Btk and a few other kinases. This irreversible binding locks the enzyme in an inactive state, effectively blocking its downstream signaling functions. The inhibition of Btk leads to the suppression of B-cell proliferation and survival, as well as the reduction of inflammatory cytokine production.
Data Presentation
The following table summarizes the quantitative data for this compound in various assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Biochemical Assay | Purified Btk Kinase | IC50 | 26.82 nM | [1] |
| Cell-Based Phosphorylation Assay | Ramos (Burkitt's Lymphoma) | EC50 (p-Btk Y223) | < 100 nM | [2] |
| Cell-Based Phosphorylation Assay | Ramos (Burkitt's Lymphoma) | EC50 (p-PLCγ2 Y1217) | 300 nM | [2] |
| Cell Proliferation Assay | Normal Human B-cells | GI50 | 0.8 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the cell line and assay conditions. It is recommended that researchers determine the potency of this compound in their specific cell system of interest.
Mandatory Visualizations
Caption: Btk Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Experimental Protocols
Western Blot for Btk and PLCγ2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Btk (Y223) and its downstream substrate PLCγ2 (Y1217) in Ramos cells.
Materials:
-
Ramos cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Anti-IgM, F(ab')2 fragment
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk (total), anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2 (total), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or DMSO for 1 hour.
-
Stimulate the cells with anti-IgM (10 µg/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing phosphatase and protease inhibitors on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein and the loading control.
-
Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., Ramos, primary B-cells)
-
Appropriate cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at 500 x g for 5 minutes and then remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI50 value.
-
TNF-α Release Assay in Human PBMCs
This protocol assesses the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs (isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Resuspend isolated PBMCs in RPMI-1640 medium.
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, add the collected supernatants and TNF-α standards to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Analyze the dose-dependent effect of this compound on TNF-α production.
-
Conclusion
This compound is a valuable research tool for investigating the role of Btk in various cellular processes. The protocols provided in this application note offer a framework for assessing the on-target effects of this compound in cell-based models. These assays can be adapted for screening and characterizing novel Btk inhibitors and for elucidating the therapeutic potential of targeting the Btk signaling pathway in different disease contexts. Researchers are encouraged to optimize these protocols for their specific experimental needs and cell systems.
References
Application Notes and Protocols for Btk Inhibitor Treatment in Ramos Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the survival, proliferation, and differentiation of B-cells.[1][2] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target.[1][2][3][4] This document provides detailed application notes and protocols for the treatment of the Ramos human Burkitt's lymphoma cell line with a potent, covalent BTK inhibitor. The data and protocols presented here are based on published studies of representative covalent BTK inhibitors, such as QL47 and ibrutinib, and serve as a comprehensive guide for investigating the cellular effects of BTK inhibition.
The Ramos cell line is a well-established model for studying B-cell lymphoma and the effects of targeted therapies on the BCR pathway. Treatment with covalent BTK inhibitors has been shown to inhibit BTK activity, leading to cell cycle arrest, induction of apoptosis, and degradation of the BTK protein.[1][2]
Mechanism of Action
Covalent BTK inhibitors act by irreversibly binding to a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][2][3] This covalent modification blocks the kinase activity of BTK, thereby inhibiting its autophosphorylation and the phosphorylation of downstream substrates.[1][5] The primary downstream effector of BTK is Phospholipase C gamma 2 (PLCγ2).[1][2][6] Inhibition of BTK prevents the activation of PLCγ2, which in turn disrupts downstream signaling cascades, including calcium mobilization and the activation of transcription factors like NF-κB and MAP kinase.[1][2] This ultimately leads to decreased cell proliferation and survival in BTK-dependent cancer cells.[7]
Data Summary
The following tables summarize the quantitative data on the effects of a representative potent, covalent BTK inhibitor (QL47) on the Ramos cell line.
Table 1: Inhibitory Potency of BTK Inhibitor QL47
| Parameter | Value | Reference |
| BTK Kinase Activity IC₅₀ | 7 nM | [1][2] |
| Cellular BTK Autophosphorylation (Tyr223) EC₅₀ | 475 nM | [1][2] |
| Cellular PLCγ2 Phosphorylation (Tyr759) EC₅₀ | 318 nM | [1][2] |
Table 2: Anti-proliferative Activity of Various BTK Inhibitors in Ramos Cells
| Compound | GI₅₀ (μM) | Reference |
| QL47 | 0.37 | [1][2] |
| Ibrutinib | >10 | [1][2] |
| AVL-292 | 9.2 | [2] |
| CGI-1746 (non-covalent) | >10 | [1][2] |
| Ibrutinib (alternative study) | 0.868 | [5] |
Signaling Pathway and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Caption: BCR signaling pathway and the point of inhibition by a covalent BTK inhibitor.
General Experimental Workflow for Assessing BTK Inhibitor Efficacy
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for Btk-IN-11 in Primary B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell antigen receptor (BCR) signaling.[1][2] It is essential for B-cell development, differentiation, proliferation, and survival.[1][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][3][4]
Btk-IN-11 is a potent and highly selective inhibitor of BTK. It belongs to a class of inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its irreversible inhibition.[5] This targeted action blocks the downstream signaling cascade, including the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn suppresses the activation of pathways like NF-κB and Akt that are crucial for B-cell function.[1][5][6]
These application notes provide a detailed protocol for utilizing this compound (using the well-characterized analog CHMFL-BTK-11 as a reference) for in vitro studies involving primary human B cells. The protocols cover primary B cell isolation, treatment with the inhibitor, and methods to assess its biological activity and cytotoxicity.
Product Information and Handling
Chemical Properties
The following data is for Btk IN-1, an analog of this compound. Researchers should refer to the manufacturer's specifications for the exact compound being used.
| Property | Value | Reference |
| Synonyms | SNS062 analog, CHMFL-BTK-11 | [5][7] |
| Mechanism | Covalent, irreversible BTK inhibitor | [5] |
| Molecular Formula | C₁₉H₂₁ClN₆O | [7] |
| Molecular Weight | 384.86 g/mol | [7] |
| CAS Number | 1270014-40-8 | [7] |
| Solubility | 77 mg/mL (200.07 mM) in fresh DMSO | [7] |
Storage and Preparation
-
Storage: Store the solid compound at -20°C for up to 3 years.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Stock Solution Storage: Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[7]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations using an appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
B-Cell Receptor (BCR) Signaling and this compound Inhibition
The diagram below illustrates the central role of BTK in the BCR signaling pathway and the mechanism of inhibition by this compound.
Caption: this compound inhibits BTK, blocking downstream signaling.
Experimental Protocols
Protocol 1: Isolation of Primary B Cells from Human PBMCs
This protocol describes the isolation of B lymphocytes from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic-activated cell sorting (MACS).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Human B Cell Isolation Kit (e.g., via negative selection)
-
MACS columns and magnet
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMC layer twice with PBS.
-
Resuspend the cell pellet in MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Count the cells and determine viability using a hemocytometer and Trypan Blue exclusion.
-
Incubate the cells with the B cell isolation antibody cocktail (containing antibodies against non-B cells) as per the manufacturer's instructions.
-
Add magnetic microbeads and incubate as recommended.
-
Apply the cell suspension to a MACS column placed in a magnetic field.
-
Collect the flow-through, which contains the enriched, untouched primary B cells.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
Assess the purity of the isolated CD19+ or CD20+ B cells by flow cytometry. Purity should typically be >95%.
Protocol 2: In Vitro Treatment of Primary B Cells
This protocol details the stimulation of primary B cells and their treatment with this compound.
Materials:
-
Isolated primary human B cells
-
Complete RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
Anti-IgM F(ab')₂ fragment (for BCR stimulation)
-
96-well or 24-well tissue culture plates
Methodology:
-
Seed the purified primary B cells in a tissue culture plate at a density of 1-2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Recommended concentrations for initial experiments range from 1 nM to 10 µM.[5] Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for 1-2 hours at 37°C, 5% CO₂.
-
To assess the inhibition of BCR signaling, stimulate the cells by adding anti-IgM F(ab')₂ fragment to a final concentration of 10-20 µg/mL.
-
Incubate the cells for the desired time period. For signaling studies (Western blot), a short incubation of 10-30 minutes is typical. For viability or proliferation assays, incubate for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis.
Protocol 3: Assessment of BTK Inhibition by Western Blot
This protocol is used to measure the phosphorylation status of BTK and its direct downstream target, PLCγ2, to confirm the inhibitory activity of this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2 (Y1217 or Y759), anti-total-PLCγ2, anti-β-Actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Harvest cells from Protocol 4.2 by centrifugation.
-
Lyse the cell pellets on ice using RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels. A dose-dependent decrease in p-BTK and p-PLCγ2 is expected with this compound treatment.[5]
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxic effect of this compound on primary B cells.
Materials:
-
Cells treated as in Protocol 4.2 (in a 96-well plate)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
Methodology:
-
After the 24-72 hour incubation period, allow the 96-well plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS; 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the IC₅₀ for cytotoxicity, if applicable. This compound is expected to have minimal effects on the viability of resting B cells but may inhibit the proliferation of activated B cells.[5]
Experimental Workflow Overview
Caption: Workflow from B cell isolation to data analysis.
Summary of Quantitative Data
The following tables summarize key quantitative parameters for using this compound in primary B cells, based on published data for the highly similar compound CHMFL-BTK-11.
Table 1: Recommended In Vitro Concentration Range
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 nM - 10,000 nM | For generating dose-response curves. |
| Effective Concentration | 100 nM - 1,000 nM | Potent inhibition of BTK and PLCγ2 phosphorylation observed in this range.[5] |
| Vehicle Control | DMSO (≤ 0.1%) | Match the highest DMSO concentration used in the treatment groups. |
Table 2: Target Inhibition Data (CHMFL-BTK-11)
| Target | Cell Type | Stimulus | Approximate IC₅₀ | Reference |
| p-BTK (Y223) | Ramos Cells | Anti-IgM | < 100 nM | [5] |
| p-PLCγ2 (Y1217) | Ramos Cells | Anti-IgM | ~ 300 nM | [5] |
| p-PLCγ2 (Y759) | Ramos Cells | Anti-IgM | ~ 1,000 nM | [5] |
| TNF-α Production | Human PBMCs | LPS | < 1,000 nM | [5] |
Note: IC₅₀ values can vary depending on the cell type, stimulus, and specific assay conditions. The data presented should be used as a guide for experimental design.
References
- 1. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]
- 5. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of Btk-IN-11 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for assessing the target engagement of Btk-IN-11, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). The following protocols and data presentation guidelines are intended to assist researchers in accurately quantifying the inhibitory effects of this compound on Btk signaling pathways.
Introduction to Btk and this compound
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, particularly in B cell development, activation, and proliferation.[1][2][3] Btk is a key component of the B cell receptor (BCR) signaling cascade and is also involved in signaling from other receptors like Fc receptors.[4][5] Dysregulation of Btk activity is implicated in various B cell malignancies and autoimmune diseases, making it a critical therapeutic target.[1][3]
This compound is a small molecule inhibitor designed to target Btk. Understanding its engagement with Btk in a cellular context is crucial for determining its efficacy and mechanism of action. Western blot analysis is a widely used technique to assess changes in protein phosphorylation, providing a direct measure of kinase inhibitor target engagement. By analyzing the phosphorylation status of Btk and its downstream substrates, researchers can quantify the extent to which this compound inhibits Btk activity within the cell. A related compound, CHMFL-BTK-11, has been shown to potently block the anti-IgM stimulated BCR signaling in Ramos cell lines and isolated human primary B cells.[6]
Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the B cell receptor signaling pathway.
Caption: Btk signaling pathway initiated by BCR activation.
Experimental Workflow for Target Engagement
The diagram below outlines the key steps for assessing this compound target engagement using Western blot analysis.
Caption: Workflow for this compound target engagement analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a dose-response experiment designed to assess the target engagement of this compound. This data is representative of expected outcomes from the described Western blot protocol.
Table 1: Inhibition of Btk Phosphorylation by this compound in Ramos Cells
| This compound Conc. (nM) | p-Btk (Y223) Signal (Arbitrary Units) | Total Btk Signal (Arbitrary Units) | Normalized p-Btk/Total Btk Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0 |
| 1 | 0.85 | 1.01 | 0.84 | 14.3 |
| 10 | 0.52 | 0.99 | 0.53 | 45.9 |
| 100 | 0.15 | 1.03 | 0.15 | 84.7 |
| 1000 | 0.05 | 1.00 | 0.05 | 94.9 |
Table 2: Inhibition of Downstream PLCγ2 Phosphorylation by this compound
| This compound Conc. (nM) | p-PLCγ2 (Y1217) Signal (Arbitrary Units) | Total PLCγ2 Signal (Arbitrary Units) | Normalized p-PLCγ2/Total PLCγ2 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.98 | 1.02 | 0 |
| 1 | 0.90 | 0.99 | 0.91 | 10.8 |
| 10 | 0.65 | 1.01 | 0.64 | 37.3 |
| 100 | 0.25 | 0.97 | 0.26 | 74.5 |
| 1000 | 0.10 | 0.98 | 0.10 | 90.2 |
Note: The above data is illustrative. Actual results may vary depending on experimental conditions. A study on the similar compound CHMFL-BTK-11 showed potent blockage of Btk Y223 phosphorylation at concentrations less than 100 nM and inhibition of downstream PLCγ2 Y1217 phosphorylation at 300 nM in Ramos cells.[6]
Detailed Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line with high Btk expression) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 100, 1000 nM) in cell culture medium. Add the diluted inhibitor or vehicle (DMSO) to the cells and incubate for 1-2 hours.
-
Cell Stimulation: To activate the Btk pathway, stimulate the cells with anti-human IgM antibody (e.g., 10 µg/mL) for 10-15 minutes at 37°C.
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Protocol 2: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Btk (e.g., Tyr223), total Btk, phospho-PLCγ2 (e.g., Tyr1217), total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each target. Further normalization to a loading control can be performed to account for loading differences.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the target engagement of this compound. By employing Western blot analysis to measure the phosphorylation status of Btk and its downstream effectors, researchers can obtain valuable quantitative data on the inhibitor's potency and cellular activity. This information is critical for the preclinical and clinical development of novel Btk inhibitors.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. peakproteins.com [peakproteins.com]
- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 11. ptglab.com [ptglab.com]
Application Notes and Protocols for Flow Cytometry Analysis of Btk-IN-11 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[1][2][3] Its activation is essential for B-cell development, differentiation, and survival.[4][5] Btk is also expressed in other hematopoietic cells, including monocytes, macrophages, neutrophils, and mast cells, where it participates in various signaling pathways.[1][6][7] Dysregulation of Btk activity has been implicated in B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][3]
Btk-IN-11 is a potent and irreversible inhibitor of Btk. It functions by covalently binding to the Cysteine 481 residue in the active site of Btk, thereby blocking its kinase activity.[8] This inhibition disrupts the downstream signaling cascade, affecting cellular processes such as proliferation, activation, and survival.[2][3] Flow cytometry is an invaluable tool for dissecting the cellular effects of this compound, allowing for the precise measurement of changes in cell surface marker expression, intracellular signaling events, and cell population dynamics.
These application notes provide detailed protocols for the treatment of cells with this compound and subsequent analysis by flow cytometry. The included methodologies and data presentation formats are designed to guide researchers in accurately assessing the biological impact of this inhibitor.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of Btk inhibition and the experimental process, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 3. The role of Bruton's tyrosine kinase in the immune system and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes [frontiersin.org]
- 7. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of Btk-IN-11: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in various signaling pathways, primarily in hematopoietic cells.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][3] Beyond B-cells, BTK is also involved in signaling from other receptors like Fc receptors in myeloid cells and mast cells, as well as Toll-like receptors.[4][5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][7]
Btk-IN-11 is a potent and highly selective covalent inhibitor of BTK.[8] It irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity.[8] This application note provides a comprehensive guide for determining the dose-response curve of this compound, a critical step in preclinical drug development to ascertain its potency and efficacy. The protocols outlined below cover in vitro biochemical and cell-based assays to construct a detailed pharmacological profile of this compound.
Btk Signaling Pathway
BTK is a key mediator downstream of several cell surface receptors. Upon receptor activation, BTK is recruited to the plasma membrane and phosphorylated by upstream kinases such as spleen tyrosine kinase (SYK) and Src family kinases.[5] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[3][5] This initiates a cascade of downstream signaling events, including the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of protein kinase C (PKC).[1][5] Ultimately, these signals activate transcription factors such as NF-κB and NFAT, which drive cellular responses like proliferation, differentiation, and cytokine production.[3][4]
Caption: BTK Signaling Pathway Overview.
Experimental Workflow for Dose-Response Curve Determination
A systematic approach is required to accurately determine the dose-response curve of this compound. The workflow should encompass biochemical assays to assess direct enzyme inhibition and cell-based assays to evaluate the compound's effect in a biological context.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Btk-IN-11 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Btk-IN-11 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[2][3][4] this compound acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[1] This covalent binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways, including the activation of PLCγ2, which leads to a cascade of events culminating in the activation of transcription factors like NF-κB.[2][5] The inhibition of these pathways ultimately disrupts B-cell functions.[6]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental objective. A good starting point for many cell lines is a concentration range of 100 nM to 1 µM. For instance, in Ramos cells, a Burkitt's lymphoma cell line with high BTK expression, this compound has been shown to potently block BTK phosphorylation at concentrations below 100 nM and inhibit downstream PLCγ2 phosphorylation at 300 nM.[1] However, it is always recommended to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and experimental conditions.[7]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[8] To prepare a high-concentration stock solution (e.g., 10 mM or 20 mM), dissolve the powdered this compound in fresh, anhydrous DMSO. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can reduce its potency.[8] Store the stock solutions at -20°C or -80°C for long-term stability.[8] When preparing working solutions, dilute the stock solution in your complete cell culture medium to the desired final concentration immediately before use.
Q4: What are the common off-target effects of BTK inhibitors?
While newer generations of BTK inhibitors are designed for higher selectivity, off-target effects can still occur.[9] A common off-target of the first-generation BTK inhibitor ibrutinib is the IL-2-inducible T-cell kinase (ITK), which can affect T-cell function.[4][10] Other kinases that can be inhibited by less selective BTK inhibitors include EGFR, ERBB2, and JAK3.[9] While this compound is described as highly selective, it is good practice to consider potential off-target effects, especially when using higher concentrations.[1]
Q5: How long should I treat my cells with this compound?
The duration of treatment will vary depending on the experimental goals. For signaling pathway studies, a short incubation of a few hours may be sufficient to observe changes in protein phosphorylation. For cell viability or proliferation assays, a longer treatment period of 24 to 72 hours is common. For covalent inhibitors like this compound, the inhibition of BTK is sustained. However, the cellular response will depend on the rate of new BTK protein synthesis.[11]
Q6: How can I assess the effectiveness of this compound in my experiment?
The effectiveness of this compound can be assessed through various methods:
-
Western Blotting: To confirm target engagement, you can measure the phosphorylation levels of BTK (at Y223) and its downstream substrate PLCγ2 (at Y1217).[1][12] A significant reduction in the phosphorylation of these proteins indicates effective BTK inhibition.
-
Cell Viability Assays: Assays like MTT or CellTiter-Glo can be used to measure the effect of this compound on cell proliferation and cytotoxicity.[7]
-
Flow Cytometry: This can be used to assess apoptosis (e.g., Annexin V staining) or changes in cell surface marker expression.
Troubleshooting Guide
Problem: I'm not seeing any effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broader range (e.g., 10 nM to 10 µM). |
| Degraded Inhibitor | Ensure the this compound stock solution has been stored properly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Some cell lines may have inherent resistance to BTK inhibitors. This could be due to mutations in the BTK gene or activation of alternative survival pathways.[13][14] Consider using a different cell line or investigating potential resistance mechanisms. |
| Insufficient Treatment Time | For assays measuring proliferation or apoptosis, a longer incubation time (e.g., 48-72 hours) may be necessary to observe a significant effect. |
| Low BTK Expression | Confirm that your cell line expresses sufficient levels of BTK. You can check this via Western Blot or by consulting literature on your specific cell line. |
Problem: I'm observing high levels of cell death (cytotoxicity).
| Possible Cause | Suggested Solution |
| Concentration is too high | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that inhibits BTK signaling without causing excessive cell death. |
| Off-target effects | High concentrations of the inhibitor may lead to off-target effects and general cytotoxicity.[9] Use the lowest effective concentration possible. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). Prepare a vehicle control with the same amount of DMSO to assess its specific effect. |
| Cell culture conditions | Sub-optimal cell culture conditions (e.g., high cell density, nutrient depletion) can make cells more sensitive to drug treatment.[15] Ensure your cells are healthy and not overly confluent before treatment. |
Problem: I'm seeing inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell passage number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture.[15] |
| Variability in cell density | Seed cells at a consistent density for each experiment. Cell density can influence the response to drug treatment.[15] |
| Inhibitor preparation | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment to ensure consistent potency. |
| Assay variability | Ensure that all steps of your experimental protocol, including incubation times and reagent additions, are performed consistently. |
Problem: My this compound is precipitating out of solution.
| Possible Cause | Suggested Solution |
| Poor solubility in aqueous media | This compound is insoluble in water.[8] Ensure that the final concentration of DMSO used to dissolve the compound is sufficient to maintain its solubility when diluted in culture medium. Do not exceed the recommended final DMSO concentration for your cells. |
| High concentration in working solution | When diluting the stock solution, add it to the culture medium and mix gently but thoroughly. Avoid creating a highly concentrated pocket of the inhibitor before it has a chance to disperse. |
| Interaction with media components | Some components of serum or culture medium can interact with small molecules. If precipitation persists, consider using a serum-free medium for the duration of the treatment, if appropriate for your cell line. |
Quantitative Data Summary
Table 1: IC50 Values of Selected BTK Inhibitors in Different Contexts
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16]
| Inhibitor | Target/Assay | IC50 Value | Reference |
| This compound | BTK Kinase Assay | < 100 nM | [8] |
| Ibrutinib | Collagen-induced platelet aggregation in blood (60 min pre-incubation) | 0.025 µM (25 nM) | [17] |
| Acalabrutinib | FcγRIIa-stimulated platelet aggregation in blood | 80 nM | [17] |
Table 2: Recommended Starting Concentrations for this compound Experiments
| Experimental Goal | Recommended Starting Concentration Range | Notes |
| Inhibition of BTK Phosphorylation | 50 nM - 500 nM | Assess by Western Blot after a short incubation (e.g., 1-4 hours). |
| Inhibition of Cell Proliferation | 100 nM - 1 µM | Measure at 24, 48, and 72 hours using a viability assay. |
| Induction of Apoptosis | 500 nM - 5 µM | Higher concentrations may be needed, but be mindful of cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well for adherent cells). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use serial dilutions (e.g., 1:2 or 1:3) to cover a wide concentration range (e.g., 1 nM to 10 µM). Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[16]
Protocol 2: Assessing BTK Pathway Inhibition via Western Blot
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a short period (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y1217), and total PLCγ2 overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio in the this compound treated samples compared to the control indicates inhibition of the BTK pathway.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
- 1. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. Antibiotic Kill Curve [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. The Bruton’s Tyrosine Kinase (BTK) Inhibitor Ibrutinib Abrogates Bispecific Antibody-Mediated T-cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. onclive.com [onclive.com]
- 15. atlantisbioscience.com [atlantisbioscience.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Potential off-target effects of Btk-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Btk-IN-11. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest off-target effects. What are the known off-targets of this compound?
A1: this compound is a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). However, like all kinase inhibitors, it has the potential for off-target activity, especially at higher concentrations. Based on kinome profiling, the most significant off-target kinase for the structurally similar compound CHMFL-BTK-11 is JAK3 [1]. Inhibition of JAK3 may lead to effects on cytokine signaling pathways. Researchers should also be aware of off-targets common to other BTK inhibitors, which can include other Tec family kinases (e.g., TEC, ITK, BMX) and EGFR, although this compound is designed for higher selectivity[2][3].
Q2: I am observing unexpected effects on T-cell proliferation and cytokine release in my cellular assays. Could this be related to this compound?
A2: Yes, this could be an off-target effect. The Janus kinase (JAK) family, particularly JAK3, plays a crucial role in T-cell development and function through the JAK-STAT signaling pathway. Since JAK3 is a known off-target of the similar compound CHMFL-BTK-11, inhibition of its activity by this compound could lead to modulation of T-cell responses and cytokine production[1]. To investigate this, you can perform a dose-response experiment and assess the phosphorylation status of STAT5, a downstream target of JAK3.
Q3: How can I confirm if the observed effects in my experiment are due to on-target BTK inhibition or off-target effects?
A3: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a structurally distinct BTK inhibitor: Comparing the effects of this compound with another selective BTK inhibitor that has a different off-target profile can help determine if the observed phenotype is specific to BTK inhibition[4].
-
Rescue experiment with a downstream effector: If the observed effect is on-target, it should be rescued by activating a downstream component of the BTK signaling pathway.
-
Use a kinase-dead BTK mutant: Expressing a catalytically inactive form of BTK can help determine if the observed effect is dependent on BTK's kinase activity.
-
Perform a direct target engagement assay: Techniques like cellular thermal shift assay (CETSA) or NanoBRET can confirm that this compound is engaging with BTK in your cellular model[5].
Q4: I am seeing inconsistent IC50 values for this compound in my biochemical and cellular assays. What could be the reason for this?
A4: Discrepancies between biochemical and cellular IC50 values are common and can arise from several factors[3]:
-
ATP concentration: In biochemical assays, the concentration of ATP can significantly influence the apparent potency of ATP-competitive inhibitors. Ensure you are using an ATP concentration that is relevant to your experimental question (e.g., the Km value for ATP)[6].
-
Cellular permeability and efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, leading to a lower effective intracellular concentration.
-
Plasma protein binding: In cellular assays using serum, the inhibitor can bind to plasma proteins, reducing its free concentration available to inhibit the target.
-
Off-target effects in cells: At higher concentrations, off-target effects can contribute to the observed cellular phenotype, confounding the IC50 measurement for the primary target.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Reduced Viability
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Lower the concentration of this compound to a range where it is highly selective for BTK. Perform a dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 for BTK inhibition.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent.
-
Problem 2: Inconsistent Western Blot Results for BTK Pathway Phosphorylation
-
Possible Cause 1: Suboptimal antibody performance.
-
Troubleshooting Step: Validate your phospho-specific antibodies using appropriate positive and negative controls. Titrate the antibody concentration to achieve the best signal-to-noise ratio.
-
-
Possible Cause 2: Timing of stimulation and inhibition.
-
Troubleshooting Step: Optimize the time course of your experiment. Determine the peak phosphorylation of BTK and its downstream targets (e.g., PLCγ2) following stimulation before assessing the effect of this compound.
-
-
Possible Cause 3: Cell line selection.
-
Troubleshooting Step: Confirm that your chosen cell line expresses sufficient levels of BTK and that the pathway is functional upon stimulation.
-
Data Presentation
Table 1: Kinase Selectivity Profile of CHMFL-BTK-11 (a this compound analog)
| Kinase Target | Binding Affinity (% of control at 1 µM) |
| BTK | <1.0 |
| JAK3 | 1.0 - 10.0 |
| Other Kinases | >10.0 |
Data adapted from a KinomeScan™ assay for CHMFL-BTK-11, showing high selectivity for BTK.[1]
Table 2: Comparative IC50 Values of Different BTK Inhibitors against BTK and Potential Off-Target Kinases
| Inhibitor | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) |
| This compound (analog) | <100 | >1000 | >1000 | >1000 |
| Ibrutinib | 0.5 - 5 | 2 - 78 | 5 - 10 | 5 - 10 |
| Acalabrutinib | 3 - 5 | 37 - 126 | >1000 | >1000 |
| Zanubrutinib | <1 | ~2 | >1000 | 60 - 70 |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[3][7]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX for KINOMEscan™) or perform the assay in-house if the platform is available.
-
The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
-
Hits are identified as kinases for which binding is significantly reduced in the presence of the test compound.
-
For significant off-targets, a dose-response curve is generated to determine the dissociation constant (Kd).
-
-
Data Analysis: Results are often expressed as percent of control, where a lower percentage indicates stronger binding of the inhibitor. Data can be visualized using a TreeSpot™ diagram to map the hits onto the human kinome.
Protocol 2: Cellular Assay for BTK Target Engagement using Western Blot
-
Objective: To determine the effect of this compound on the phosphorylation of BTK and its downstream substrate PLCγ2 in a cellular context.
-
Materials:
-
Cell line expressing BTK (e.g., Ramos B-cells).
-
Cell culture medium and supplements.
-
B-cell receptor (BCR) stimulating agent (e.g., anti-IgM antibody).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2 (Y1217), anti-total-PLCγ2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM for the optimized time to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels and the loading control.
Mandatory Visualizations
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Minimizing Btk-IN-11 toxicity in cellular assays
Welcome to the technical support center for Btk-IN-11 (also known as CHMFL-BTK-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists effectively use this potent and selective Bruton's tyrosine kinase (BTK) inhibitor in cellular assays while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as CHMFL-BTK-11, is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to its permanent inactivation.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[2] By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals.
Q2: What is the difference between IC50, GI50, and CC50?
A2: These are all metrics used to quantify the effect of a compound on cells, but they measure different things:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce a specific biochemical function, such as the activity of an enzyme (like BTK), by 50%. It is a measure of the compound's potency.
-
GI50 (Half-maximal Growth Inhibition): This is the concentration of a compound that causes a 50% reduction in the proliferation of cells compared to an untreated control. It is a measure of the compound's anti-proliferative effect.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a compound required to cause the death of 50% of cells in a culture. It is a direct measure of the compound's cytotoxicity.
Understanding the difference is crucial. A compound can have a low IC50 for its target and a low GI50 in a cancer cell line that depends on that target, but a high CC50 in normal cells, indicating a good therapeutic window.
Q3: At what concentration should I use this compound in my cellular assays?
A3: The optimal concentration depends on your cell type and the specific endpoint of your assay. Based on available data, this compound potently blocks BTK phosphorylation in Ramos lymphoma cells at concentrations below 100 nM and inhibits downstream signaling mediators like PLCγ2 at around 300 nM.[1][2] For anti-proliferative studies, a dose-response experiment is recommended, starting from low nanomolar concentrations up to the low micromolar range. A known data point is the GI50 (growth inhibition 50) in normal human B cells, which is 0.8 µM.[1][2]
Q4: Is this compound toxic to all cells?
A4: this compound is designed to be highly selective for BTK. Kinome screening has shown it has very few off-targets. In cellular assays, it has been demonstrated to only weakly affect the proliferation of peripheral blood mononuclear cells (PBMCs) at concentrations where it effectively inhibits BTK signaling.[1][2] However, it does moderately inhibit the proliferation of normal human B cells (GI50 of 0.8 µM), which is expected given their reliance on the BTK pathway.[1][2] This suggests that the observed effects in B-cell lines are likely due to on-target inhibition rather than general cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
Issue 1: High levels of cell death observed in my B-cell lymphoma line.
This could be the desired on-target effect or non-specific toxicity. The key is to differentiate between the two.
Troubleshooting Steps:
-
Review Your Dosing: Are you using concentrations significantly above the known effective range for BTK inhibition (< 1 µM)? High micromolar concentrations are more likely to cause off-target or cytotoxic effects.
-
Run a Proper Control: Test this compound on a non-B-cell line that does not express BTK or is not dependent on its signaling. If you see similar levels of cell death at the same concentration, it suggests non-specific toxicity.
-
Confirm Target Engagement: Perform a Western blot to check the phosphorylation status of BTK (p-BTK Y223) and its immediate downstream target, PLCγ2 (p-PLCγ2 Y1217).[1] You should see a significant reduction in phosphorylation at concentrations that cause cell death. If there is no change in phosphorylation, the toxicity is likely off-target.
Issue 2: Inconsistent results between experiments.
Inconsistency can arise from issues with compound handling, stability, or assay procedure.
Troubleshooting Steps:
-
Compound Preparation: this compound is typically dissolved in DMSO to make a high-concentration stock solution. Ensure the DMSO is anhydrous and of high quality. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Solubility in Media: When diluting the DMSO stock into your aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent toxicity and compound precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
-
Compound Stability: As a covalent inhibitor with a reactive acrylamide group, this compound's stability in culture media over long incubation periods (e.g., > 72 hours) could be a factor. Consider refreshing the media with a new compound for very long experiments.
-
Assay Confluence: Ensure you are plating cells at a consistent density for each experiment. Cell density can affect growth rates and compound sensitivity.
Issue 3: My results suggest off-target effects.
While this compound is highly selective, off-target activity can never be completely ruled out, especially at high concentrations.
Troubleshooting Steps:
-
Use a Negative Control Compound: If available, use the reversible version of the inhibitor, CHMFL-BTK-12, which lacks the reactive acrylamide "warhead".[3] This compound has a much weaker activity against BTK (IC50 > 10 µM).[3] If CHMFL-BTK-12 produces the same cellular phenotype, it suggests the effect may be independent of covalent BTK inhibition.
-
Consult Kinome Profiling Data: Review the published kinome scan data for CHMFL-BTK-11. If you suspect an off-target effect, check if kinases known to be important in your cell line's signaling pathways were identified as potential weak hits.
-
Rescue Experiment: If possible, try to rescue the phenotype by overexpressing a wild-type BTK. A more definitive, but complex, experiment is to use cells expressing the C481S mutant of BTK. This compound is not effective against this mutant, so if the phenotype persists in these cells, it is an off-target effect.[1]
Quantitative Data Summary
The following table summarizes the known potency and anti-proliferative values for this compound (CHMFL-BTK-11). Researchers should generate their own CC50 data in their specific cell lines of interest to establish a therapeutic window.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Purified BTK Enzyme | 26.82 nM | [1] |
| EC50 | BTK Y551 Phosphorylation (in cells) | 25 nM | [1] |
| GI50 | Normal Human B-Cells | 0.8 µM | [1][2] |
| Effective Concentration | Inhibition of p-BTK (Y223) in Ramos Cells | < 100 nM | [1][2] |
| Effective Concentration | Inhibition of p-PLCγ2 (Y1217) in Ramos Cells | ~300 nM | [1] |
| Effect on Proliferation | Human PBMCs | Weak effect | [1][2] |
Experimental Protocols & Workflows
Protocol: Cell Viability Assessment using MTT Assay
This protocol is a standard method to determine the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 20,000-50,000 cells/well for suspension cells) in 100 µL of complete medium. Incubate overnight to allow cells to attach (if adherent) and resume normal growth.
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).
-
Carefully remove the old media and add 100 µL of the media containing the different concentrations of this compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls). Incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization:
-
For adherent cells: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
For suspension cells: Add 100 µL of a detergent-based solubilization solution directly to the wells.
-
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if needed.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50 or CC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: A standard experimental workflow for assessing the cytotoxicity of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected toxicity in cellular assays.
References
Btk-IN-11 stability in different experimental buffers
Welcome to the technical support center for Btk-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] By inhibiting BTK, this compound can modulate immune responses and is a subject of research for various B-cell malignancies and autoimmune diseases.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Based on data for the analogous compound BTK IN-1, the following storage conditions are recommended.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 1 year |
| -20°C | 1 month | |
| Data based on the analogous compound BTK IN-1.[5] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For the analogous compound BTK IN-1, the solubility in DMSO is 77 mg/mL (200.07 mM).[5] It is noted to be insoluble in water and ethanol.[5]
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 384.86 g/mol for BTK IN-1), add 259.8 µL of DMSO.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[5]
Q4: Is this compound stable in aqueous experimental buffers like PBS or Tris?
A4: There is limited publicly available data on the stability of this compound in aqueous buffers. The core structure of many kinase inhibitors, including pyrazolopyrimidines, can be susceptible to hydrolysis in aqueous solutions.[6] Therefore, it is best practice to prepare fresh dilutions of this compound in your experimental buffer from the DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cellular assays. | Compound Degradation: this compound may have degraded due to improper storage or instability in the aqueous assay medium. | - Always prepare fresh dilutions in your cell culture medium immediately before use.- Perform a pilot stability study to determine the stability of this compound in your specific assay conditions (see Experimental Protocols section).- Ensure your DMSO stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles. |
| Low Solubility/Precipitation: The final concentration of this compound in the aqueous medium may exceed its solubility limit, leading to precipitation. | - Visually inspect the medium for any precipitate after adding the compound.- Consider lowering the final concentration of this compound.- Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including controls. | |
| Variability between experiments. | Inconsistent Stock Solution: The concentration of the stock solution may be inaccurate or the solution may not be homogeneous. | - Ensure the compound is fully dissolved when preparing the stock solution.- Use freshly prepared stock solutions or solutions that have been stored properly as aliquots. |
| Buffer Effects: The pH or composition of the experimental buffer may affect the stability or activity of this compound. | - Maintain a consistent pH and buffer composition across all experiments.- If you suspect buffer interference, test the compound's activity in a different, well-characterized buffer system. |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Experimental Buffer
This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the experimental buffer to a final concentration relevant to your assays (e.g., 10 µM). Ensure the final DMSO concentration is low.
-
Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system to obtain an initial chromatogram. The area of the peak corresponding to this compound at t=0 is considered 100%.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Quantify the peak area of intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Activation of the BCR leads to the recruitment and phosphorylation of BTK, which in turn activates downstream effectors like PLCγ2, ultimately leading to changes in gene expression that promote B-cell survival and proliferation.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve issues of inconsistent experimental outcomes when using this compound.
Caption: A step-by-step guide for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Btk-IN-11 covalent modification
Welcome to the technical support center for Btk-IN-11 (also known as CHMFL-BTK-11). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective use of this potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a rationally designed, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It functions by forming a stable covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[1][2] This covalent modification permanently inactivates the kinase, blocking its downstream signaling functions. The inhibition process follows a two-step kinetic model: initial reversible binding (characterized by the inhibition constant, Ki) followed by the irreversible covalent bond formation (characterized by the rate of inactivation, kinact).[3][4]
Q2: How can I be sure that the observed effect in my experiment is due to the covalent modification of BTK?
A2: Demonstrating that the biological effect is due to covalent modification requires a series of control experiments. Key approaches include:
-
Mass Spectrometry: Directly observe the formation of the this compound-BTK adduct.[5][6]
-
Washout Assay: Show that the inhibitory effect persists after the compound is removed from the experimental medium, which is characteristic of irreversible binding.[7][8][9]
-
Cys481S Mutant Control: Use a BTK mutant where the target cysteine is replaced (e.g., with serine). This mutation should prevent covalent bond formation and significantly reduce the inhibitor's potency.[10][11][12][13]
-
Non-reactive Analog: If available, use a version of this compound where the reactive electrophilic "warhead" is modified to be non-reactive. This analog should only exhibit reversible, non-covalent binding.
Q3: What is the selectivity profile of this compound?
A3: this compound was designed to be a highly selective inhibitor for BTK.[2] However, like all kinase inhibitors, off-target activity is possible, especially at higher concentrations. The most likely off-targets are other kinases that also possess a reactive cysteine in a homologous position within their ATP-binding site.[14] To fully characterize its selectivity, it is recommended to perform a broad kinase panel screen (kinome scan).[15]
Q4: What are the expected downstream effects of BTK inhibition by this compound in B-cells?
A4: BTK is a critical node in the B-cell receptor (BCR) signaling pathway.[16][17][18] Successful inhibition of BTK by this compound is expected to block its autophosphorylation at tyrosine 223 (Y223) and prevent the subsequent phosphorylation and activation of its primary substrate, PLCγ2.[2] This disruption cascades to inhibit downstream pathways, including calcium mobilization and activation of NF-κB and MAP kinase, ultimately leading to the inhibition of B-cell proliferation, cell cycle arrest, and induction of apoptosis.[1][16]
Troubleshooting Guide
Q5: My Western blot shows incomplete inhibition of BTK autophosphorylation (pY223) even at high concentrations of this compound. What could be wrong?
A5: There are several potential reasons for this observation:
-
Insufficient Incubation Time: Covalent inhibition is time-dependent. The formation of the covalent bond requires time after the initial binding event. Ensure you are pre-incubating the cells or enzyme with this compound for a sufficient duration before stimulation or lysis. Try extending the pre-incubation time (e.g., from 30 minutes to 2-4 hours).
-
High Protein Concentration: If performing a biochemical assay, a very high concentration of the BTK enzyme can lead to incomplete inhibition, as it may stoichiometrically deplete the inhibitor. Try reducing the enzyme concentration.
-
Compound Instability: Ensure the compound is properly stored and that the stock solution is fresh. The reactive warhead of covalent inhibitors can be susceptible to degradation.
-
Cell Permeability Issues: In cellular assays, the compound may not be efficiently crossing the cell membrane. Verify cell permeability or try a different cell line.
-
BTK Mutation: If using a cell line that has been cultured for a long time or derived from a resistant tumor, sequence the BTK gene to check for mutations at the C481 residue, which would confer resistance.[9][10]
Q6: I don't see the expected mass shift in my intact protein mass spectrometry experiment.
A6: This issue can arise from several factors:
-
Low Stoichiometry of Labeling: The covalent modification may be occurring at a low level. Increase the concentration of this compound and/or the incubation time to drive the reaction to completion.
-
Mass Resolution: Ensure the mass spectrometer has sufficient resolution to detect the mass addition of this compound. The expected mass shift is equal to the molecular weight of the inhibitor.
-
Sample Purity: The BTK protein sample must be of high purity for intact mass analysis. Contaminating proteins can obscure the signal from the protein of interest.
-
Incorrect Mass Range: Make sure the mass spectrometer is scanning within the correct m/z range to detect the unmodified and modified protein.
-
Compound Adduct Instability: While unlikely for this class of inhibitor, the covalent adduct could be unstable under the specific ionization conditions of the mass spectrometer. Try alternative ionization methods if available.
Q7: The inhibitor shows high potency in my biochemical assay but weak activity in my cellular assay.
A7: This is a common challenge in drug development and can be attributed to:
-
Poor Cell Permeability: As mentioned, the compound may not efficiently enter the cells.
-
High Protein Binding: The compound may bind extensively to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit BTK.
-
Compound Efflux: The cells may be actively pumping the compound out via efflux transporters like P-glycoprotein.
-
Intracellular Metabolism: The compound may be rapidly metabolized and inactivated within the cell.
-
High Intracellular ATP Concentration: In cellular environments, high concentrations of the natural substrate, ATP, can compete with the inhibitor for binding to the active site, reducing its apparent potency.
Data Presentation
Table 1: Kinetic Parameters of Covalent BTK Inhibitors
| Inhibitor | Type | Ki (nM) | kinact (s-1) | kinact/Ki (μM-1s-1) | Reference |
| This compound | Irreversible | N/A | N/A | 0.01 | [1] |
| Ibrutinib | Irreversible | 68 | 0.027 | 0.40 | [19] |
| Acalabrutinib | Irreversible | 247 | 0.021 | 0.085 | [19] |
| Zanubrutinib | Irreversible | 23 | 0.038 | 1.65 | [19] |
| Data for inhibitors other than this compound are for the non-phosphorylated form of BTK and are provided for comparative purposes. |
Table 2: Kinase Selectivity Profile of Representative BTK Inhibitors
| Inhibitor | Screening Concentration | Kinases Screened | Off-Target Hits (>65% Inhibition) | Selectivity Profile | Reference |
| This compound | N/A | N/A | Described as "highly selective" | N/A | [2] |
| Ibrutinib | 1 µM | 468 | 39 | Low | [15] |
| Acalabrutinib | 1 µM | 468 | 9 | High | [14][15] |
| Zanubrutinib | 1 µM | 468 | 11 | High | [15] |
| Remibrutinib | 1 µM | 468 | 2 | Very High | [15] |
| A comprehensive kinome scan for this compound is recommended to fully define its selectivity profile. |
Key Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Binding
Objective: To directly detect the covalent modification of BTK by this compound by observing a mass shift corresponding to the molecular weight of the inhibitor.
Methodology:
-
Reaction Setup: Incubate purified recombinant BTK protein (e.g., 2 µM) with a molar excess of this compound (e.g., 10 µM) in an appropriate kinase buffer. As controls, prepare samples of BTK with DMSO (vehicle) and with a non-covalent inhibitor (e.g., Staurosporine).
-
Incubation: Incubate the reactions at room temperature for a set time course (e.g., 30 min, 1 hr, 4 hr) to monitor the progression of the covalent modification.
-
Sample Preparation: Stop the reaction by adding 0.1% formic acid. Desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove salts and unbound inhibitor.
-
Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The protein is typically eluted into the mass spectrometer using an acetonitrile/water gradient containing 0.1% formic acid.
-
Data Analysis: Acquire the mass spectra over the appropriate m/z range. Deconvolute the resulting multiply charged ion series to determine the intact mass of the protein. Compare the mass of the this compound-treated sample to the DMSO control. A mass increase equal to the molecular weight of this compound confirms covalent adduct formation.[5]
Protocol 2: Cellular Washout Assay to Assess Irreversible Inhibition
Objective: To determine if this compound's inhibition of BTK signaling is sustained after the compound is removed, which is indicative of an irreversible covalent mechanism.
Methodology:
-
Cell Treatment: Plate a suitable B-cell line (e.g., Ramos cells) and treat with this compound (e.g., 1 µM) or DMSO for 1-2 hours.
-
Washout Procedure:
-
For the "Washout" group, gently pellet the cells by centrifugation, aspirate the media containing the inhibitor, and wash the cells 2-3 times with a large volume of pre-warmed, compound-free culture media.[7][8]
-
After the final wash, resuspend the cells in fresh, compound-free media and return them to the incubator for a desired chase period (e.g., 4, 8, or 24 hours).
-
For the "No Washout" control group, leave the cells in the inhibitor-containing media for the duration of the experiment.
-
-
BCR Stimulation: After the chase period, stimulate both "Washout" and "No Washout" groups (along with DMSO controls) with an anti-IgM antibody to activate the BCR pathway.
-
Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of BTK (pY223) and PLCγ2 (pY1217) by Western blot.
-
Interpretation: If this compound is an irreversible inhibitor, the phosphorylation of BTK and PLCγ2 will remain suppressed in the "Washout" group, similar to the "No Washout" group. In contrast, the effects of a reversible inhibitor would be lost upon washout.[7]
Protocol 3: Control Experiment using a Cys481S BTK Mutant
Objective: To confirm that the high potency of this compound is dependent on its covalent interaction with the Cys481 residue.
Methodology:
-
Cell Line Generation: Generate stable cell lines (e.g., HEK293T or a BTK-null lymphoma line) that express either wild-type (WT) BTK or a mutant version where Cysteine 481 is replaced by Serine (C481S).
-
Inhibitor Treatment: Treat both WT-BTK and C481S-BTK expressing cells with a dose-response curve of this compound for a fixed pre-incubation time (e.g., 2 hours).
-
Activity Readout: Measure BTK activity. This can be done by:
-
Western Blot: Lysing the cells after BCR stimulation and probing for BTK autophosphorylation (pY223).
-
Cellular Target Engagement Assay: Using a probe-based competition assay (e.g., NanoBRET) to measure the inhibitor's ability to occupy the BTK active site.[20]
-
-
Data Analysis: Calculate the IC50 value for this compound in both the WT and C481S cell lines.
-
Interpretation: The mutation of Cys481 to serine removes the nucleophilic thiol group required for the covalent reaction. Therefore, this compound should show a significant loss of potency (a large increase in IC50) in the C481S-BTK expressing cells compared to the WT-BTK cells, confirming the covalent mechanism of action.[9][12]
Mandatory Visualizations
Caption: The B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: Two-step mechanism of irreversible covalent inhibition by this compound.
Caption: A logical workflow for the validation of this compound as a selective covalent inhibitor.
References
- 1. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Test Details - BTK, Exon 14, Sequencing [knightdxlabs.ohsu.edu]
- 11. osti.gov [osti.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enzymlogic.com [enzymlogic.com]
- 20. pubs.acs.org [pubs.acs.org]
Addressing Btk-IN-11 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-11. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[2]
Q2: What should I do if I observe precipitation in my this compound stock solution upon preparation?
A2: If you observe precipitation during the preparation of your this compound stock solution, gentle heating and/or sonication can be used to aid dissolution.[1][3] Be sure to visually inspect the solution to ensure it is clear before storage.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Q4: Can I prepare this compound solutions for in vivo studies?
A4: Yes, this compound can be formulated for in vivo use. These formulations often involve co-solvents to maintain solubility in aqueous solutions. Common co-solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
10% DMSO and 90% Corn Oil.[3]
It is recommended to prepare these working solutions immediately before use.[1]
Troubleshooting Guide: this compound Precipitation in Stock Solutions
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound stock solutions.
Problem: Precipitate observed in the this compound stock solution.
Below is a workflow to diagnose and address the potential causes of precipitation.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Troubleshooting Steps
| Step | Action | Rationale | Quantitative Data Summary |
| 1. Initial Checks | Verify the solvent used and its quality. | This compound has the highest solubility in DMSO.[1][2] Using old or low-purity DMSO that has absorbed moisture can significantly decrease solubility. | Solubility in DMSO: Up to 75 mg/mL (173.82 mM) has been reported, though sonication and heating may be required.[1] |
| 2. Re-dissolution | Gently warm the solution and/or place it in a sonicator bath. | These methods increase the kinetic energy of the molecules, facilitating the dissolution of the precipitate.[1][3] | Recommended Temperature: Gentle warming to 37°C is often sufficient. Avoid excessive heat which could degrade the compound. |
| 3. Review Storage and Handling | Ensure the stock solution is stored at the correct temperature and that repeated freeze-thaw cycles are avoided. | Improper storage can lead to decreased stability and precipitation over time. Aliquoting the stock solution is a critical step to prevent this.[2][3] | Storage Recommendations: - -20°C: Up to 1 year[3] - -80°C: Up to 2 years[3] |
| 4. Consider Co-solvents for Working Solutions | If precipitation occurs when diluting the DMSO stock into aqueous media, consider using a co-solvent system for your working solution. | This compound is poorly soluble in aqueous solutions. Co-solvents help to maintain its solubility when transitioning from a high-concentration DMSO stock to a lower-concentration aqueous working solution. | Example Co-solvent Formulations for ≥ 2.5 mg/mL: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] - 10% DMSO, 90% (20% SBE-β-CD in Saline)[3] - 10% DMSO, 90% Corn Oil[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, high-purity DMSO to the vial to achieve the desired concentration.
-
Vortex the solution briefly to mix.
-
If precipitation is observed, place the vial in a sonicator bath for 5-10 minutes.
-
Alternatively, gently warm the solution at 37°C until the solid is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in appropriate storage tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Visual Inspection of Stock Solution Clarity
-
Hold the vial or tube containing the this compound stock solution against a dark background.
-
Illuminate the solution from the side with a bright light source.
-
Carefully observe the solution for any visible particulates, crystals, or cloudiness. A clear solution should be completely transparent.
Btk Signaling Pathway Overview
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for interpreting experimental results.
Caption: Simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Cell Viability Assays for Btk-IN-11 Treatment
Welcome to the technical support center for researchers utilizing Btk-IN-11. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable results when assessing cell viability following treatment with this Bruton's tyrosine kinase (BTK) inhibitor.
Understanding the Mechanism: this compound and Cell Signaling
This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase involved in multiple cell signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[2][3] Upon BCR engagement, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates phospholipase-Cγ2 (PLCγ2).[4][5] This activation triggers downstream pathways, including NF-κB and MAP kinase, which are essential for B-cell proliferation, differentiation, and survival.[3][4][6] By irreversibly binding to the Cys481 residue in the BTK active site, this compound blocks these pro-survival signals, leading to decreased cell viability and apoptosis in susceptible cell types.[1][7]
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay should I choose for this compound treatment?
The optimal assay depends on your specific research question, cell type, and available equipment.
-
For assessing metabolic activity: MTT or MTS assays are suitable. They are colorimetric and measure the activity of mitochondrial reductases, which is generally proportional to the number of viable cells.[8]
-
For a more sensitive measure of viability: ATP-based luminescent assays like CellTiter-Glo® are excellent. They quantify ATP, a key indicator of metabolically active cells, and offer a broad dynamic range.[9][10]
-
For specifically measuring apoptosis: Caspase-Glo® 3/7 assays are ideal. They measure the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[11] This can confirm if the loss of viability observed with this compound is due to programmed cell death.
Q2: Can this compound directly interfere with the assay chemistry?
This is unlikely for the most common assays. This compound is a specific kinase inhibitor. Assays like MTT (tetrazolium reduction), CellTiter-Glo® (ATP-dependent luciferase reaction), and Caspase-Glo® (caspase-dependent substrate cleavage) rely on distinct enzymatic processes that should not be directly affected.[8][9][11] However, it is always good practice to include a "no-cell" control with the highest concentration of this compound to ensure it does not intrinsically react with the assay reagents to produce a signal.
Q3: What is the optimal incubation time for this compound before performing a viability assay?
The optimal incubation time is cell-line dependent and should be determined empirically. A typical starting point is a time-course experiment (e.g., 24, 48, and 72 hours). Since this compound's mechanism involves disrupting signaling pathways that lead to apoptosis, effects may not be immediate.[2][12] An incubation of at least 24-48 hours is often required to observe significant changes in cell viability.
Q4: My results show high variability between replicates. What are the common causes?
High variability is a frequent issue and can stem from several sources:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.[13] Cells can settle quickly in the tube or reservoir.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation and temperature fluctuations.[13] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Pipetting Errors: Inaccurate pipetting of cells, drug, or assay reagents can cause significant variance. Use calibrated pipettes and be consistent with your technique.
-
Incomplete Reagent Mixing: For luminescent assays, ensure the reagent is mixed thoroughly with the well contents to achieve complete cell lysis.[9] A brief shake on an orbital shaker is often recommended.[9]
Data Presentation: Comparison of Common Viability Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Enzymatic reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] | Colorimetric (Absorbance) | Inexpensive, well-established protocol. | Requires a solubilization step; formazan crystals can be difficult to dissolve; can be toxic to cells.[8] |
| CellTiter-Glo® | Luciferase-based reaction quantifies ATP, which is present in metabolically active cells.[9][10] | Luminescence | Highly sensitive, wide linear range, simple "add-mix-measure" protocol.[9] | More expensive than colorimetric assays; signal can be affected by temperature fluctuations.[14] |
| Caspase-Glo® 3/7 | A proluminescent substrate containing the DEVD peptide is cleaved by active caspase-3 or -7, releasing a substrate for luciferase.[11][15] | Luminescence | Directly measures a key marker of apoptosis; high sensitivity. | Measures a specific cell death pathway, not overall viability; may miss non-apoptotic cell death. |
Troubleshooting Guides
General Issues
| Symptom / Observation | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Inaccurate pipetting or inconsistent cell seeding. 2. "Edge effect" in the multiwell plate.[13] 3. Incomplete mixing of assay reagent with cell culture.[9] | 1. Ensure the cell suspension is homogenous. Use calibrated pipettes. 2. Avoid using the outer wells of the plate for samples; fill them with sterile media or PBS instead.[13] 3. Mix the plate on an orbital shaker for 2 minutes after adding the reagent.[9] |
| High background in "no-cell" control wells | 1. Contamination of culture medium with bacteria or yeast.[16] 2. Reagent instability or contamination.[16] | 1. Use fresh, sterile medium and practice aseptic technique.[16] 2. Prepare reagents fresh or according to manufacturer's storage instructions. Do not use if the color or consistency appears abnormal. |
MTT Assay Specific
| Symptom / Observation | Possible Cause | Recommended Solution |
| Low absorbance readings across the plate | 1. Cell number per well is too low. 2. Incubation time with MTT reagent is too short. 3. Formazan crystals are not fully solubilized.[8] | 1. Increase the initial cell seeding density. 2. Increase incubation time (up to 4 hours); check for visible purple precipitate under a microscope before proceeding.[17] 3. Ensure complete dissolution of crystals by pipetting up and down or extending incubation with the solubilization agent.[8] |
| High absorbance readings (signal saturation) | Cell number per well is too high. | Reduce the initial cell seeding density. Perform a cell titration curve to find the linear range for your cell line. |
Luminescent Assay Specific (CellTiter-Glo®, Caspase-Glo®)
| Symptom / Observation | Possible Cause | Recommended Solution |
| Low luminescence readings | 1. Cell number is too low. 2. Reagent was not at room temperature before use.[18] 3. Insufficient incubation time to stabilize the signal.[14] | 1. Increase the initial cell seeding density. 2. Allow the reagent to fully equilibrate to room temperature before adding to the plate.[19] 3. Incubate the plate for at least 10 minutes at room temperature after adding the reagent before reading.[9] |
| Signal decays too quickly | Some cell types can cause rapid ATP depletion after lysis.[9] | Read the plate immediately after the recommended 10-minute stabilization period. Ensure the plate reader is set up and ready. |
Experimental Protocols & Workflows
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.[8]
-
Treatment: Add various concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Measure Absorbance: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol follows a simple "add-mix-measure" format to quantify cellular ATP.[9]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of medium. Opaque plates are required to prevent well-to-well crosstalk of the luminescent signal.
-
Treatment: Add this compound and controls as described for the MTT assay. Incubate for the desired duration.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Add Reagent: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature. Add 100 µL of the reagent to each well.[9]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
References
- 1. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. galaxy.ai [galaxy.ai]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Btk-IN-11
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Btk-IN-11. Our aim is to help you interpret unexpected experimental outcomes and provide standardized protocols for key assays.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses potential unexpected observations during your experiments with this compound.
| Observed Phenotype | Potential Cause | Suggested Action |
| Reduced cell viability in non-B cell lines | This compound is highly selective for Bruton's tyrosine kinase (Btk). However, Btk is also expressed in myeloid cells and can play a role in their signaling pathways.[1][2] Inhibition of Btk in these cells might affect their viability. | 1. Confirm Btk expression in your cell line using Western blot or qPCR. 2. Perform a dose-response curve to determine the EC50 for cytotoxicity. 3. Consider using a lower concentration of this compound or a different cell line if Btk inhibition is not the intended target. |
| Incomplete inhibition of Btk phosphorylation | The concentration of this compound may be insufficient, or the incubation time may be too short for this irreversible inhibitor to fully occupy the active site. | 1. Increase the concentration of this compound. 2. Increase the pre-incubation time with this compound before cell stimulation. 3. Ensure the inhibitor has not degraded by using a fresh stock. |
| Development of resistance to this compound | Prolonged treatment with covalent Btk inhibitors can lead to the selection of cells with mutations in the BTK gene, most commonly at the Cys481 binding site, which prevents covalent binding of the inhibitor.[3] | 1. Sequence the BTK gene in your resistant cell population to check for mutations at the C481 residue. 2. Consider using a non-covalent Btk inhibitor or a Btk degrader to overcome this resistance.[3][4] |
| Unexpected changes in cytokine profiles | Btk is involved in signaling downstream of Toll-like receptors (TLRs) in myeloid cells, which can influence cytokine production.[5][6] Btk inhibition can affect the secretion of inflammatory factors.[7] | 1. Analyze a broad panel of cytokines to understand the specific changes. 2. Investigate the involvement of specific TLR pathways in your experimental model. |
| Alterations in T-cell function | While Btk is not expressed in T-cells, off-target inhibition of other kinases, such as ITK, by less selective Btk inhibitors can affect T-cell function.[8] Although this compound is highly selective, at high concentrations, off-target effects could be considered. | 1. Confirm the selectivity of this compound in your system by testing its effect on ITK phosphorylation. 2. Perform T-cell proliferation and activation assays in the presence of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent irreversible inhibitor of Bruton's tyrosine kinase (Btk). It forms a covalent bond with the cysteine 481 (Cys481) residue in the active site of Btk, leading to the inhibition of its kinase activity.[7] This blocks downstream signaling pathways, including the B-cell receptor (BCR) pathway.[7]
Q2: What are the expected effects of this compound in B-cell malignancies?
A2: In B-cell malignancies where Btk is often overexpressed or constitutively active, this compound is expected to inhibit B-cell proliferation, induce apoptosis, and reduce the production of pro-inflammatory cytokines.[9][10]
Q3: Can this compound be used to study Btk signaling in other cell types?
A3: Yes, Btk is also expressed in myeloid cells (e.g., macrophages, neutrophils) and mast cells, where it plays a role in signaling downstream of Fc receptors and Toll-like receptors.[1][6] this compound can be a useful tool to probe the function of Btk in these cell types.
Q4: How can I confirm that this compound is active in my experiment?
A4: The most direct way to confirm the activity of this compound is to perform a Western blot to assess the phosphorylation status of Btk at tyrosine 223 (Y223) and its downstream substrate PLCγ2 at tyrosine 1217 (Y1217).[7] A significant reduction in the phosphorylation of these sites upon treatment with this compound indicates target engagement and inhibition.
Q5: What is the difference between a covalent and a non-covalent Btk inhibitor?
A5: A covalent inhibitor, like this compound, forms a permanent chemical bond with its target protein. A non-covalent inhibitor binds reversibly to the target. The main advantage of covalent inhibitors is prolonged target occupancy, but they can be susceptible to resistance mutations at the binding site.[3]
Experimental Protocols
Western Blot for Btk Phosphorylation
Objective: To assess the inhibitory effect of this compound on Btk signaling.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Ramos cells) at a density of 1 x 10^6 cells/mL and treat with the desired concentration of this compound or vehicle control (DMSO) for 2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist, such as anti-IgM antibody, for 10 minutes to activate the BCR pathway.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Btk (Y223), total Btk, phospho-PLCγ2 (Y1217), and total PLCγ2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Btk Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of Btk Phosphorylation.
Caption: Logical Flow for Troubleshooting Unexpected Phenotypes.
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Head-to-Head Comparison of Btk-IN-11 and Ibrutinib: Potency and Selectivity
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of these diseases but is not without its limitations, primarily concerning off-target effects. This has spurred the development of next-generation BTK inhibitors with improved selectivity profiles. Among these is Btk-IN-11, also known as SNS-062 or vecabrutinib, a potent, noncovalent BTK inhibitor. This guide provides a detailed comparison of the potency and selectivity of this compound and ibrutinib, supported by experimental data to inform researchers, scientists, and drug development professionals.
Potency: A Quantitative Comparison
The potency of a kinase inhibitor is a key determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are standard metrics used to quantify potency. Below is a summary of the reported potency values for this compound and ibrutinib against BTK.
| Inhibitor | Target | Assay Type | Potency (IC50/Kd) |
| This compound | Wild-Type BTK | Recombinant Kinase Assay | IC50: 4.6 nM[1][2] |
| Wild-Type BTK | Cellular pBTK Assay (human whole blood) | IC50: 50 nM[1][2] | |
| Wild-Type BTK | Binding Assay | Kd: 0.3 nM[1][3][4] | |
| C481S Mutant BTK | Recombinant Kinase Assay | IC50: 1.1 nM[1][2] | |
| C481S Mutant BTK | Cellular pBTK Assay | IC50: 4.4 nM[3] | |
| Ibrutinib | Wild-Type BTK | Biochemical Assay | IC50: 0.5 nM[5] |
| Wild-Type BTK | Cellular pBTK Assay | IC50: 0.58 nM[1] | |
| C481S Mutant BTK | Cellular pBTK Assay | IC50: 25.7 nM[1] |
Key Findings:
-
Both this compound and ibrutinib are highly potent inhibitors of wild-type BTK, with potencies in the low nanomolar range.
-
A significant difference lies in their activity against the C481S mutant of BTK, a common mechanism of acquired resistance to ibrutinib. This compound retains its high potency against this mutant, whereas the potency of ibrutinib is markedly reduced[1].
Selectivity Profile: On-Target vs. Off-Target Activity
The selectivity of a kinase inhibitor refers to its ability to inhibit the intended target (on-target) without affecting other kinases (off-target). Poor selectivity can lead to undesirable side effects. Ibrutinib is known to inhibit several other kinases, which is believed to contribute to some of its clinical side effects. This compound was designed to have a more restricted kinase selectivity profile.
| Inhibitor | Key Off-Target Kinases Inhibited | Notable Kinases Not Inhibited |
| This compound | ITK (Kd: 2.2 nM, IC50: 24 nM)[1][3][4] | EGFR[1] |
| Ibrutinib | TEC family kinases, EGFR, JAK3, Her2, Blk, ITK[6] | - |
Key Findings:
-
Ibrutinib exhibits a broader kinase inhibition profile, affecting multiple kinase families beyond BTK. Inhibition of EGFR, for instance, has been associated with side effects such as rash and diarrhea[6].
-
This compound demonstrates a more focused selectivity, with potent inhibition of ITK but a notable lack of activity against EGFR[1]. This improved selectivity profile suggests the potential for a better safety profile.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are representative protocols for assays commonly used to determine the potency and selectivity of BTK inhibitors.
In Vitro Kinase Inhibition Assay (FRET-based)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
-
Reagents and Materials:
-
Purified recombinant human BTK enzyme.
-
Fluorescently labeled peptide substrate for BTK.
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitors (this compound, ibrutinib) serially diluted in DMSO.
-
Detection reagent (e.g., phospho-specific antibody labeled with a FRET donor or acceptor).
-
384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the BTK enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate by adding the detection reagent.
-
Incubate for a further period to allow for the detection reaction to reach equilibrium.
-
Measure the FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
The ratio of the acceptor and donor fluorescence is calculated.
-
The percentage of inhibition is determined relative to the high (no enzyme) and low (vehicle control) signal controls.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context by quantifying the level of BTK autophosphorylation.
-
Reagents and Materials:
-
Human cell line expressing BTK (e.g., human peripheral blood mononuclear cells or a B-cell lymphoma line).
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, ibrutinib) serially diluted in DMSO.
-
Stimulant to activate the B-cell receptor pathway (e.g., anti-IgM antibody).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: primary antibody against phosphorylated BTK (pBTK) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting or a fluorophore for flow cytometry).
-
Detection reagents (e.g., chemiluminescent substrate for Western blotting).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with serial dilutions of the inhibitors or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM to induce BTK autophosphorylation.
-
After a short incubation period (e.g., 5-15 minutes), lyse the cells.
-
Quantify the level of pBTK in the cell lysates using an appropriate method, such as Western blotting or a plate-based immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
The signal corresponding to pBTK is normalized to the total amount of BTK or a loading control protein (e.g., actin).
-
The percentage of inhibition of BTK autophosphorylation is calculated relative to the stimulated vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and ibrutinib are both highly potent inhibitors of Bruton's tyrosine kinase. However, they exhibit distinct selectivity profiles. This compound demonstrates a more targeted activity, notably sparing EGFR, which is a known off-target of ibrutinib associated with adverse effects. Furthermore, this compound's ability to potently inhibit the ibrutinib-resistant C481S BTK mutant highlights its potential to address a significant clinical challenge. These data underscore the importance of developing kinase inhibitors with improved selectivity to enhance their therapeutic window. The experimental protocols provided offer a framework for the continued evaluation and comparison of novel BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Comparing Btk-IN-11 with acalabrutinib in vitro
An In Vitro Comparison of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors: Acalabrutinib vs. Btk-IN-11 Analogs
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. This guide provides an in vitro comparison with two other potent BTK inhibitors, CHMFL-BTK-11 and SNS-062 (Vecabrutinib), which may be related to the less common designation "this compound". The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' performance based on available experimental data.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitors block the activity of this enzyme, thereby impeding the downstream signaling cascade and offering a targeted therapeutic approach. Acalabrutinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue (Cys481) in the active site of BTK.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro IC50 values for acalabrutinib, CHMFL-BTK-11, and SNS-062 against BTK and other kinases.
Table 1: Biochemical IC50 Values against Wild-Type (WT) BTK
| Compound | IC50 (nM) | Assay Type |
| Acalabrutinib | ~3 | Biochemical Kinase Assay |
| CHMFL-BTK-11 | 26.82[1] | ADP-Glo™ Biochemical Assay[1] |
| SNS-062 (Vecabrutinib) | 2.9 (pBTK)[2][3] | Cellular pBTK Assay[2][3] |
| 4.6 (recombinant)[2][4] | Recombinant Kinase Assay[2][4] |
Table 2: Cellular IC50 Values
| Compound | Cell Type/Assay | IC50 (nM) |
| Acalabrutinib | Human Whole Blood (pBTK) | - |
| CHMFL-BTK-11 | Ramos Cells (pBTK Y223) | <100[5] |
| SNS-062 (Vecabrutinib) | Human Whole Blood (pBTK) | 50[6] |
Table 3: Kinase Selectivity Profile
A crucial aspect of BTK inhibitor development is minimizing off-target effects. This is achieved through high selectivity for BTK over other kinases, especially those with a homologous cysteine residue.
| Compound | Off-Target Kinases of Note | Comments |
| Acalabrutinib | Highly selective with minimal off-target activity. | Does not significantly inhibit ITK, TEC, or EGFR. |
| CHMFL-BTK-11 | Highly selective. | Did not potently inhibit JAK3 in cellular assays.[7] |
| SNS-062 (Vecabrutinib) | Inhibits ITK (IC50 = 24 nM).[2][4] | Does not bind to EGFR.[8][9] |
Experimental Protocols
Biochemical BTK Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: A reaction mixture containing recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50μM DTT) is prepared.[10]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., CHMFL-BTK-11) or vehicle control are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[10]
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and then generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Luminescence is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay (pBTK Assay)
This assay measures the inhibition of BTK autophosphorylation at a specific tyrosine residue (e.g., Y223) in a cellular context, providing a more physiologically relevant measure of inhibitor potency.
-
Cell Treatment: A relevant cell line (e.g., Ramos human Burkitt's lymphoma cells) or primary cells are treated with varying concentrations of the BTK inhibitor for a specified time.[5]
-
Cell Stimulation: Cells are stimulated with an agent that activates the BCR signaling pathway, such as anti-IgM antibodies, to induce BTK autophosphorylation.[5]
-
Cell Lysis: After stimulation, cells are lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
Detection and Analysis: The signal from the pBTK and total BTK antibodies is detected and quantified. The ratio of pBTK to total BTK is calculated, and the IC50 value is determined from the dose-response curve.
Kinase Selectivity Profiling (KinomeScan™)
This method assesses the binding of a test compound to a large panel of kinases, providing a comprehensive selectivity profile.
-
Assay Principle: The assay is based on a competition binding assay where the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Procedure: The test compound's ability to displace the immobilized ligand from each kinase is quantified using quantitative PCR of the DNA tag.
-
Data Interpretation: The results are typically expressed as the percentage of the kinase bound to the test compound at a specific concentration. A lower percentage indicates weaker binding. This allows for the identification of potential off-target interactions.
Visualizations
Caption: Simplified BTK signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.com [promega.com]
Confirming Btk-IN-11 Target Specificity with CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing CRISPR/Cas9 technology to validate the target specificity of Btk-IN-11, a potent inhibitor of Bruton's tyrosine kinase (Btk). By objectively comparing experimental outcomes in wild-type versus Btk knockout cellular models, researchers can definitively ascertain the on-target efficacy and potential off-target effects of this compound. This guide outlines detailed experimental protocols, presents data in a clear, comparative format, and includes visualizations of key pathways and workflows to support your research.
Introduction to this compound and the Importance of Target Validation
This compound is a small molecule inhibitor targeting Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] Btk is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3] this compound has an IC50 of <100 nM, indicating its potency as a Btk inhibitor.[4] However, like any kinase inhibitor, understanding its specificity is paramount to predicting its therapeutic efficacy and potential side effects.[5][6] Off-target effects of first-generation Btk inhibitors have been linked to adverse events, highlighting the need for rigorous specificity profiling of newer compounds like this compound.[5][6][7]
CRISPR/Cas9 gene editing offers a powerful and precise method for target validation.[8][9] By creating a clean genetic knockout of the intended target (Btk), researchers can directly compare the pharmacological effects of this compound in the presence and absence of its target. This approach provides the highest level of evidence for target engagement and specificity.
Comparative Analysis of Btk Inhibitor Specificity
Table 1: Comparative Kinase Selectivity of Btk Inhibitors (Illustrative Example)
| Inhibitor | BTK IC50 (nM) | Number of Off-Target Kinases (at 1 µM) | Key Off-Targets | Reference |
| This compound | <100 | Data not available | Data not available | [4] |
| Ibrutinib | 0.5 | >10 | EGFR, TEC, ITK, etc. | [7] |
| Acalabrutinib | 3 | <5 | TEC, EGFR (weak) | [7][15] |
| Zanubrutinib | <1 | <5 | TEC, EGFR (weak) | [7] |
This table is for illustrative purposes. The data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from various sources. Specific off-target profiles can vary based on the screening panel and concentration used.
The goal of generating a Btk knockout cell line is to create a null-target control. If this compound retains its cellular activity in the Btk knockout line, it strongly suggests the presence of functionally relevant off-targets.
Experimental Workflow for CRISPR/Cas9-Mediated Target Validation
The following diagram outlines the key steps to validate the target specificity of this compound using CRISPR/Cas9.
Key Experimental Protocols
Generation of Btk Knockout Cell Line using CRISPR/Cas9
This protocol describes the generation of a stable Btk knockout cell line.
Materials:
-
Target cell line (e.g., a B-cell lymphoma line like TMD8)
-
Lentiviral CRISPR/Cas9 vector (e.g., lentiCRISPRv2)
-
Btk-specific sgRNA sequences (design using online tools)
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
Protocol:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the BTK gene to induce frameshift mutations. Synthesize and clone the sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol.[16][17]
-
Lentivirus Production and Transduction: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce the target cell line.
-
Selection and Clonal Isolation: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin). After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.[18]
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and PCR amplify the targeted region of the BTK gene. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a western blot using an antibody specific for Btk to confirm the absence of the Btk protein.[19][20][21][22]
-
Btk Signaling Pathway Analysis by Western Blot
This protocol is used to assess the effect of this compound on the Btk signaling pathway in both wild-type and Btk knockout cells.
Materials:
-
Wild-type (WT) and Btk knockout (BTK-KO) cells
-
This compound
-
Anti-IgM antibody (for stimulating the BCR pathway)
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-phospho-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Lysis buffer, SDS-PAGE gels, transfer membranes, and ECL substrate
Protocol:
-
Cell Treatment: Seed WT and BTK-KO cells and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM for 10-15 minutes to activate the BCR pathway.
-
Cell Lysis and Protein Quantification: Immediately wash the cells with cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.[23]
Expected Results: In WT cells, this compound should inhibit the phosphorylation of Btk and its downstream targets (PLCγ2, ERK) in a dose-dependent manner. In BTK-KO cells, there should be no detectable Btk protein, and the phosphorylation of downstream effectors in response to BCR stimulation should be significantly blunted, regardless of this compound treatment.
Cell Viability Assay
This assay determines the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
WT and BTK-KO cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)[24][25][26]
Protocol:
-
Cell Seeding: Seed WT and BTK-KO cells in 96-well plates at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Expected Results: this compound is expected to reduce the viability of WT cells in a dose-dependent manner. If this compound is highly specific for Btk, its effect on the viability of BTK-KO cells should be significantly reduced (i.e., a much higher IC50 value).
Table 2: Expected Outcome of Cell Viability Assay
| Cell Line | This compound IC50 (nM) | Interpretation |
| Wild-Type | ~X | On-target potency |
| Btk Knockout | >>X (or no effect) | High on-target specificity |
| Btk Knockout | ~X | Significant off-target effects |
Visualizing the Btk Signaling Pathway and the Logic of Target Validation
The following diagrams illustrate the Btk signaling pathway and the rationale behind using CRISPR/Cas9 for target validation.
Alternative Target Validation Methods
While CRISPR/Cas9 is the gold standard, other methods can complement or provide initial insights into target specificity.
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Genetic ablation of the target protein. | Definitive, clean genetic background. | Time-consuming to generate stable cell lines. |
| RNA interference (RNAi) | siRNA or shRNA-mediated knockdown of target mRNA. | Faster than CRISPR KO. | Incomplete knockdown, potential off-target effects. |
| Chemical Proteomics | Using chemical probes to identify inhibitor binding partners in cell lysates. | Unbiased, can identify novel off-targets. | Technically complex, may not reflect in-cell interactions. |
| Overexpression of a resistant mutant | Engineering a Btk mutant that does not bind the inhibitor. | Confirms binding site interaction. | Overexpression can lead to artifacts. |
Conclusion
Validating the target specificity of this compound is a critical step in its preclinical development. The use of CRISPR/Cas9 to generate Btk knockout cell lines provides an unambiguous system to dissect the on-target and off-target effects of this inhibitor. By following the protocols and data analysis frameworks outlined in this guide, researchers can generate high-confidence data to support the continued development of this compound as a selective and effective therapeutic agent. The combination of genetic approaches with comprehensive biochemical and cellular assays will provide a robust understanding of the mechanism of action of this compound and its potential clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ajmc.com [ajmc.com]
- 6. patientpower.info [patientpower.info]
- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 17. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. researchgate.net [researchgate.net]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Secondary Antibody Validation for Btk-IN-11 Western Blots
For researchers, scientists, and drug development professionals, rigorous antibody validation is paramount for reproducible and reliable western blot results. This is especially critical when investigating the effects of targeted inhibitors like Btk-IN-11 on specific signaling pathways. This guide provides a comprehensive comparison of secondary antibody validation strategies, supported by experimental data and detailed protocols, to ensure the accuracy of your this compound western blot experiments.
The Role of Btk in Signaling and the Impact of this compound
Bruton's tyrosine kinase (Btk) is a crucial non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2][3] Upon BCR engagement, Btk is activated and phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors like NF-κB, which are vital for B-cell proliferation, differentiation, and survival.[1][4]
This compound is a highly selective and potent covalent inhibitor of Btk. It forms an irreversible bond with a cysteine residue (Cys481) in the active site of Btk, effectively blocking its kinase activity.[5] This inhibition prevents the phosphorylation of Btk itself (autophosphorylation at Y223) and its downstream substrates, thereby disrupting the BCR signaling pathway.[5] This mechanism makes this compound a valuable tool for studying B-cell malignancies and inflammatory diseases.[5]
Secondary Antibody Validation: Why It Matters
The secondary antibody is a critical reagent in western blotting, as it provides signal amplification and detection of the primary antibody that is bound to the target protein.[6] Improper validation of the secondary antibody can lead to a variety of issues, including high background, non-specific bands, and inaccurate quantification, ultimately compromising the interpretation of your experimental results.[7]
Comparison of Secondary Antibody Detection Methods
The choice of secondary antibody conjugate and detection method significantly impacts the sensitivity, dynamic range, and potential for multiplexing in a western blot experiment. The two most common methods are chemiluminescence and fluorescence.[8][9]
| Feature | Chemiluminescent Detection (HRP/AP-conjugated) | Fluorescent Detection (Fluorophore-conjugated) |
| Principle | Enzyme-substrate reaction produces light.[10][11] | Fluorophore excitation and emission of light at a specific wavelength.[8][10] |
| Sensitivity | High (femtogram range).[8][10] | Generally lower than chemiluminescence, but can be very high with modern imagers.[10][11] |
| Dynamic Range | Narrow (10-50 fold).[8] | Wide (>4000 fold), allowing for more accurate quantification.[8] |
| Signal Stability | Transient, signal decays over time.[10] | Stable for months, allowing for re-imaging.[10] |
| Multiplexing | Difficult, requires stripping and re-probing.[8] | Straightforward with spectrally distinct fluorophores.[8][10] |
| Cost | Generally lower cost for reagents and instrumentation (film or basic CCD).[8] | Higher initial cost for specialized digital imaging systems.[12] |
Experimental Workflow for Secondary Antibody Validation
This workflow outlines the key steps for validating a new secondary antibody for use in this compound western blots.
Detailed Experimental Protocol
This protocol provides a general framework for a western blot experiment to assess the effect of this compound and validate secondary antibodies.
1. Sample Preparation:
-
Culture Ramos cells (a human Burkitt's lymphoma cell line with high Btk expression) to the desired density.
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 300 nM, 1000 nM) or a vehicle control (e.g., DMSO) for a specified time.[5]
-
Stimulate the B-cell receptor signaling pathway with an appropriate agonist, such as anti-IgM F(ab')2 fragments.[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.[13]
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Verify the transfer efficiency using Ponceau S staining.[13]
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[13]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-Btk or rabbit anti-phospho-Btk Y223) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG or a fluorescently-labeled equivalent) at various dilutions (e.g., 1:2,000, 1:5,000, 1:10,000) for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
4. Detection:
-
For chemiluminescent detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[15] Capture the signal using a CCD camera-based imager or X-ray film.
-
For fluorescent detection: Image the membrane directly using a digital imaging system with the appropriate laser and filter sets.
5. Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
Hypothetical Data Presentation for Secondary Antibody Comparison
The following tables illustrate how to present data from a secondary antibody validation experiment. In this hypothetical scenario, we are comparing two different HRP-conjugated anti-rabbit secondary antibodies for their ability to detect total Btk and phosphorylated Btk (pBtk) in Ramos cells treated with this compound.
Table 1: Performance Comparison of Secondary Antibodies
| Parameter | Secondary Antibody A (Vendor X) | Secondary Antibody B (Vendor Y) |
| Optimal Dilution | 1:5,000 | 1:10,000 |
| Signal-to-Noise Ratio | 8.5 | 12.3 |
| Background | Low | Very Low |
| Non-specific Bands | Minimal | None |
| Relative Cost |
|
|
Table 2: Quantification of Btk and pBtk Levels with Secondary Antibody B
| Treatment | Total Btk (Normalized Intensity) | pBtk (Y223) (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.98 | 0.25 |
| This compound (300 nM) | 1.02 | 0.05 |
| This compound (1000 nM) | 0.99 | <0.01 |
These tables clearly summarize the performance characteristics of the tested secondary antibodies and provide quantitative data on the effect of this compound, allowing for an informed decision on the most suitable reagent for your experiments.
By following these guidelines and protocols, researchers can confidently validate their secondary antibodies and generate high-quality, reproducible western blot data in their investigations of Btk signaling and the effects of inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Select a Secondary Antibody | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 11. How to Choose a Secondary Antibody [hellobio.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. pubcompare.ai [pubcompare.ai]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of BTK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on the highly selective next-generation inhibitor, remibrutinib, benchmarked against the first-generation inhibitor, ibrutinib, and other notable second-generation agents, acalabrutinib and zanubrutinib. This analysis is supported by experimental data from comprehensive kinase profiling studies.
Bruton's tyrosine kinase is a critical mediator in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. While the efficacy of BTK inhibitors is well-established, off-target activities can lead to adverse effects and limit their therapeutic window. Next-generation BTK inhibitors have been engineered to improve upon the selectivity of the first-in-class drug, ibrutinib.
Comparative Kinase Selectivity
The selectivity of BTK inhibitors is commonly assessed using large-scale kinase screening panels, such as the KINOMEscan™ platform. In these assays, a compound is tested for its ability to compete with an immobilized ligand for the active site of a large number of kinases. The results are often reported as the number of kinases inhibited above a certain threshold at a given concentration, providing a broad view of the compound's cross-reactivity.
A recent comprehensive study profiled 15 BTK inhibitors against a panel of 468 kinases at a concentration of 1 µM. A "hit" was defined as a kinase where the inhibitor displaced at least 65% of the control ligand (percent of control < 35). The results highlight the significantly improved selectivity of next-generation inhibitors over ibrutinib.[1][2]
| Inhibitor | Class | Number of Off-Target Hits (at 1 µM) | Selectivity Category |
| Remibrutinib | Covalent, Next-Generation | 1 | High |
| Ibrutinib | Covalent, First-Generation | >50 | Low |
| Acalabrutinib | Covalent, Second-Generation | ~11 | High |
| Zanubrutinib | Covalent, Second-Generation | ~12-50 | Moderate |
Data sourced from a scanMAX Kinase Profiling Panel of 468 kinases. A hit is defined as >65% inhibition. The selectivity categories are defined as high (≤11 off-targets), moderate (12-50 off-targets), and low (>50 off-targets).[1][2]
Remibrutinib demonstrates a "best-in-class" selectivity profile, with only one off-target kinase identified at a 1 µM concentration.[1] In contrast, ibrutinib exhibits a much broader off-target profile, which is associated with adverse effects such as rash, diarrhea, and cardiotoxicity.[2][3] Acalabrutinib and zanubrutinib also show improved selectivity over ibrutinib, though with a slightly higher number of off-target hits compared to remibrutinib.[1][4] The off-target activity of ibrutinib has been linked to the inhibition of other kinases such as EGFR, ITK, and TEC family kinases.[5]
Experimental Protocols
The data presented in this guide are primarily derived from active site-directed competition binding assays, such as the KINOMEscan™ scanMAX platform.
KINOMEscan™ scanMAX Assay Protocol Overview:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (BTK inhibitor) at a defined concentration (e.g., 1 µM).
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. A "hit" is typically defined as a significant reduction in the amount of bound kinase (e.g., percent of control < 35), indicating that the test compound has outcompeted the immobilized ligand for the kinase's active site.[1][2]
Visualizing the Molecular Landscape
To better understand the context of BTK inhibition and the methodologies used to assess selectivity, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the On-Target and Off-Target Effects of BTK Inhibitors
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the management of various B-cell malignancies and autoimmune disorders. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] The development of small molecule inhibitors targeting BTK has revolutionized treatment paradigms for diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][4]
This guide provides an objective comparison of the on-target and off-target effects of prominent BTK inhibitors, supported by experimental data. We will delve into the specifics of first-generation, second-generation, and non-covalent inhibitors, highlighting the evolution towards greater selectivity and improved safety profiles.
The BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase within the Tec kinase family.[5] Upon B-cell receptor activation, BTK is recruited to the cell membrane and phosphorylated, triggering a downstream signaling cascade that ultimately activates transcription factors like NF-κB.[6][7] This cascade is essential for the survival and proliferation of B-cells.[1]
On-Target Potency: A Comparison of Inhibitory Activity
The primary goal of a BTK inhibitor is to potently and selectively inhibit the kinase activity of BTK. This is typically measured by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays. While biochemical potency is a measure of direct enzyme inhibition, cellular potency provides a more physiologically relevant measure of a drug's ability to inhibit BTK within a living cell.
| Inhibitor | Type | BTK IC50 (nM) | Cellular BTK Inhibition EC50 (nM) |
| Ibrutinib | Covalent | 0.5 | <10 |
| Acalabrutinib | Covalent | 3 | <10 |
| Zanubrutinib | Covalent | <1 | <10 |
| Pirtobrutinib | Non-covalent | ~0.4 | Not specified |
| Spebrutinib | Covalent | Not specified | 140 |
| Tirabrutinib | Covalent | Not specified | Not specified |
Data compiled from multiple sources.[8][9][10] Note: Assay conditions can vary between studies, leading to slight differences in reported values.
Off-Target Effects and Kinase Selectivity
While potent on-target activity is crucial, the selectivity of a BTK inhibitor is equally important for its safety profile. Off-target inhibition of other kinases can lead to a range of adverse events (AEs).[2][11] First-generation inhibitors like ibrutinib are known to inhibit several other kinases, including those in the TEC and EGFR families, which contributes to its side-effect profile.[12][13][14] Newer generation inhibitors were designed to have greater selectivity for BTK, thereby minimizing these off-target effects.[3][4][15]
Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases (a "kinome scan"). The number of "hits" (kinases inhibited above a certain threshold at a given concentration) provides a measure of selectivity.
| Inhibitor | Key Off-Target Kinases Inhibited | Kinome Scan Hits (>65% inhibition at 1µM) | Associated Off-Target Adverse Events |
| Ibrutinib | TEC, EGFR, ITK, SRC family, ERBB2, CSK | ~20-40 | Bleeding/bruising (TEC), rash, diarrhea (EGFR), atrial fibrillation (CSK, ERBB2), infections (ITK).[2][3][12][13][16] |
| Acalabrutinib | Minimal (highly selective for BTK) | 2 | Headache is a common AE, but less incidence of ibrutinib-associated AEs like atrial fibrillation and hypertension.[8][15][17] |
| Zanubrutinib | Less than ibrutinib, but some off-target activity | ~8 | Generally better tolerated than ibrutinib with lower rates of atrial fibrillation. Neutropenia can occur.[3][18][19] |
| Pirtobrutinib | Highly selective (>300-fold for BTK vs other kinases) | Not specified | Favorable safety profile with very low rates of classic BTK inhibitor AEs like atrial fibrillation and major hemorrhage.[10][20][21][22] |
Data compiled from multiple sources.[8][23][24][25][26] The number of kinome scan hits can vary based on the panel size and concentration tested.
Covalent vs. Non-Covalent Inhibition: A Mechanistic Divide
The majority of approved BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) are covalent inhibitors. They form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[27] However, a common mechanism of acquired resistance to these drugs is a mutation at this Cys481 site, which prevents the covalent bond from forming.[27]
Pirtobrutinib represents a newer class of non-covalent, reversible inhibitors. It does not rely on binding to Cys481 and can therefore inhibit both wild-type and C481-mutant BTK.[10][20] This provides a significant advantage in treating patients who have developed resistance to covalent inhibitors.[27][28]
Experimental Protocols
The characterization of BTK inhibitors relies on a suite of biochemical and cellular assays. Below are outlines of key experimental methodologies.
Biochemical Kinase Assay (e.g., LanthaScreen™)
Objective: To determine the direct inhibitory potency (IC50) of a compound on purified BTK enzyme.
Methodology:
-
Reagents: Purified BTK enzyme, a fluorescently labeled ATP-competitive tracer that binds to the BTK active site, a lanthanide-labeled anti-tag antibody, and the test inhibitor.
-
Procedure: The BTK enzyme is incubated with the test inhibitor at various concentrations.
-
The tracer and the antibody are then added to the reaction.
-
Detection: If the inhibitor does not bind to BTK, the tracer will bind, bringing the lanthanide and the fluorophore into close proximity and generating a FRET (Förster Resonance Energy Transfer) signal. If the inhibitor binds to BTK, it displaces the tracer, disrupting FRET.
-
Analysis: The signal is measured on a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.[8][29]
Cellular On-Target BTK Inhibition Assay (B-cell Activation)
Objective: To measure the functional inhibition of the BTK pathway in a cellular context (EC50).
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used as they contain B-cells.[8][9]
-
Procedure: The cells are pre-incubated with various concentrations of the BTK inhibitor.
-
The B-cell receptor is then stimulated (e.g., using anti-IgM antibodies) to activate the BTK pathway.
-
Detection: The activation of B-cells is measured by the upregulation of a cell surface marker, such as CD69, using flow cytometry.
-
Analysis: The reduction in CD69 expression in the presence of the inhibitor is quantified, and the EC50 is determined.[8][9]
Cellular Off-Target Assay (e.g., EGFR Phosphorylation)
Objective: To assess the inhibitory effect of a compound on a specific off-target kinase, such as EGFR.
Methodology:
-
Cell Line: An epidermoid carcinoma cell line (e.g., A431) that overexpresses EGFR is used.[8][9]
-
Procedure: The cells are treated with various concentrations of the BTK inhibitor.
-
The cells are then stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation.
-
Detection: The level of phosphorylated EGFR is quantified using methods such as ELISA or Western blotting with a phospho-specific antibody.
-
Analysis: A decrease in EGFR phosphorylation indicates off-target inhibition, and an EC50 value can be calculated.[8][9]
Conclusion
The landscape of BTK inhibitors has evolved significantly, moving from the groundbreaking but less selective first-generation agent, ibrutinib, to second-generation covalent inhibitors like acalabrutinib and zanubrutinib with improved selectivity and fewer off-target effects.[3][30] This has translated into better safety profiles and tolerability for patients.[17][31] The advent of non-covalent inhibitors such as pirtobrutinib has further advanced the field by providing a highly selective option that can overcome a key mechanism of resistance to covalent inhibitors.[20][28] For researchers and drug developers, the continued focus on optimizing kinase selectivity while maintaining potent on-target activity remains a paramount goal in creating safer and more effective therapies for B-cell malignancies and beyond.
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ajmc.com [ajmc.com]
- 4. An update on acalabrutinib to treat chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patientpower.info [patientpower.info]
- 15. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 16. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of new‑generation BTKis (p... - CLL Support [healthunlocked.com]
- 18. onclive.com [onclive.com]
- 19. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pirtobrutinib: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. esmo.org [esmo.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 26. ashpublications.org [ashpublications.org]
- 27. researchgate.net [researchgate.net]
- 28. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
Orthogonal Methods for Validating Btk-IN-11 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods to validate the findings of Btk-IN-11, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm the on-target effects of this compound and differentiate its activity from other BTK inhibitors.
Quantitative Comparison of BTK Inhibitors
The following table summarizes the biochemical and cellular potency of this compound (also known as CHMFL-BTK-11) in comparison to other well-characterized BTK inhibitors.
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound (CHMFL-BTK-11) | Covalent, Irreversible | BTK (Cys481) | 26.82[1] | <100 (BTK inhibition in Ramos cells)[2] |
| Ibrutinib | Covalent, Irreversible | BTK (Cys481) | 0.5[3][4][5][6][7][8] | 8 (BCR-activated primary B cell proliferation)[3][7] |
| Acalabrutinib | Covalent, Irreversible | BTK (Cys481) | 3[2][9][10][11][12] | 8 (human whole-blood CD69 B cell activation)[9] |
| Zanubrutinib | Covalent, Irreversible | BTK (Cys481) | 0.3[13] | 0.4 - 1.5 (in various MCL and DLBCL cell lines)[14] |
Orthogonal Validation Methods & Experimental Protocols
To rigorously validate the findings of this compound, a combination of biochemical, cellular, and in vivo assays should be employed. These methods provide independent confirmation of target engagement and downstream functional consequences.
Biochemical Assays
a) In Vitro Kinase Assay:
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified BTK protein.
Experimental Protocol:
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), ATP, and the test inhibitor (this compound).
-
Procedure:
-
Incubate the recombinant BTK enzyme with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP (often radiolabeled, e.g., ³³P-ATP).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the BTK kinase activity.
b) Kinase Selectivity Profiling:
To assess the specificity of this compound, its activity should be tested against a broad panel of other kinases. This helps to identify potential off-target effects.
Experimental Protocol:
-
Service Providers: Utilize commercial kinase profiling services (e.g., Reaction Biology, Promega, Eurofins Discovery) that offer panels of hundreds of kinases.
-
Procedure:
-
Submit this compound for screening at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Follow up with dose-response curves for any identified off-target hits to determine their IC50 values.
-
-
Data Analysis: Compare the IC50 for BTK with the IC50 values for other kinases to determine the selectivity profile.
Cell-Based Assays
a) Western Blot for Downstream Signaling:
This method assesses the effect of this compound on the phosphorylation of key downstream signaling molecules in the BTK pathway, such as PLCγ2.
Experimental Protocol:
-
Cell Lines: Use B-cell lymphoma cell lines with active BCR signaling (e.g., Ramos, TMD8).
-
Procedure:
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the B-cell receptor (BCR) using an anti-IgM antibody.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of PLCγ2 phosphorylation by this compound.
b) Calcium Flux Assay:
BTK activation leads to an increase in intracellular calcium levels. This assay measures the ability of this compound to block this calcium mobilization.
Experimental Protocol:
-
Cell Lines: B-cell lines such as Ramos.
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Pre-incubate the cells with different concentrations of this compound.
-
Stimulate BCR signaling with anti-IgM.
-
Measure the change in fluorescence over time using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis: Determine the extent to which this compound inhibits the agonist-induced calcium flux.
c) Cell Proliferation Assay:
This assay evaluates the impact of this compound on the proliferation of B-cell lymphoma cell lines that are dependent on BTK signaling.
Experimental Protocol:
-
Cell Lines: BTK-dependent B-cell lymphoma cell lines.
-
Procedure:
-
Seed the cells in a multi-well plate and treat them with a range of this compound concentrations.
-
Incubate for a period of 48-72 hours.
-
Assess cell viability and proliferation using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to determine the anti-proliferative potency of this compound.
d) Cytokine Release Assay:
BTK is also involved in cytokine signaling. This assay can determine if this compound modulates the release of inflammatory cytokines.
Experimental Protocol:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines.
-
Procedure:
-
Culture the cells in the presence of various concentrations of this compound.
-
Stimulate the cells with a relevant agonist (e.g., lipopolysaccharide [LPS] for monocytes).
-
After incubation, collect the cell supernatant.
-
Measure the levels of specific cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis: Determine the effect of this compound on the production of inflammatory cytokines.
In Vivo Models
a) B-Cell Lymphoma Xenograft Model:
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Procedure:
-
Subcutaneously or intravenously inject a human B-cell lymphoma cell line (e.g., Ramos, TMD8) into the mice.
-
Once tumors are established, treat the mice with this compound or a vehicle control.
-
Monitor tumor growth over time by measuring tumor volume or using bioluminescence imaging.
-
-
Data Analysis: Compare the tumor growth in the this compound-treated group to the control group to evaluate the in vivo efficacy.
Visualizing the Validation Strategy
The following diagrams, created using the DOT language, illustrate the key signaling pathway and the logical workflow for validating this compound findings.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow of orthogonal methods for validating this compound's activity.
References
- 1. bu.edu [bu.edu]
- 2. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Services [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assayquant.com [assayquant.com]
- 14. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
Navigating Ibrutinib Resistance: A Comparative Guide to Btk-IN-11 and Alternative BTK Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, presents a significant clinical challenge. This guide provides a comprehensive comparison of Btk-IN-11, a covalent BTK inhibitor, with alternative strategies for overcoming ibrutinib resistance, supported by experimental data and detailed methodologies.
A critical understanding for researchers is that this compound (also known as CHMFL-BTK-11) is a covalent inhibitor that forms a bond with the cysteine 481 (Cys481) residue of the BTK enzyme.[1] This mechanism is shared with ibrutinib. The most common mechanism of acquired resistance to ibrutinib involves a mutation at this very site, most frequently a cysteine to serine substitution (C481S).[2] Consequently, this compound is not effective against cancer models harboring the BTK C481S mutation.
This guide, therefore, shifts focus to provide a robust comparison of this compound's performance against wild-type BTK and to detail the efficacy of alternative BTK inhibitors that are active in ibrutinib-resistant settings.
Performance Against Wild-Type and Ibrutinib-Resistant BTK
The following tables summarize the in vitro efficacy of this compound and key alternative BTK inhibitors against both wild-type (WT) and the ibrutinib-resistant C481S mutant BTK.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Mechanism of Action |
| This compound (CHMFL-BTK-11) | 26.82[3] | Not effective | Covalent (irreversible)[1] |
| Ibrutinib | 0.7[4] | >1000[4] | Covalent (irreversible)[5] |
| Acalabrutinib | 5.1[5] | Ineffective | Covalent (irreversible)[5] |
| Zanubrutinib | <1[6] | Ineffective | Covalent (irreversible)[7] |
| Pirtobrutinib (LOXO-305) | 1.1[4] | 16[8] | Non-covalent (reversible)[9] |
Table 2: In Vitro Cell Viability (IC50, nM) in BTK-Dependent Cell Lines
| Compound | Cell Line (BTK WT) | IC50 (nM) | Cell Line (BTK C481S) | IC50 (nM) |
| Ibrutinib | MEC-1 | ~5[4] | HEK293 BTK C481S | >1000[4] |
| Acalabrutinib | MEC-1 | ~5[4] | N/A | N/A |
| Pirtobrutinib | MEC-1 | ~5[4] | HEK293 BTK C481S | ~16[8] |
Alternatives for Ibrutinib-Resistant Models
Given the limitation of covalent inhibitors in the context of the C481S mutation, non-covalent BTK inhibitors represent a promising alternative.
Pirtobrutinib (LOXO-305): A Non-Covalent Inhibitor
Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that binds to a different site on the BTK enzyme, independent of the Cys481 residue.[9] This allows it to maintain potent inhibition against both wild-type and C481S-mutant BTK.[4]
Clinical data from the BRUIN phase 1/2 study in patients with chronic lymphocytic leukemia (CLL) who had previously been treated with a covalent BTK inhibitor demonstrated an overall response rate (ORR) of 62%.[9] Importantly, the efficacy was independent of the BTK C481 mutation status.[9] A later phase 3 trial (BRUIN CLL-314) showed that pirtobrutinib had a nominally superior overall response rate compared to ibrutinib in patients with CLL or small lymphocytic lymphoma (SLL).[10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Methodology:
A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13]
-
Materials:
-
Recombinant human BTK enzyme (wild-type or C481S mutant)
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[13]
-
Substrate (e.g., Poly(Glu,Tyr) peptide)
-
ATP
-
Test compounds (e.g., this compound, ibrutinib, pirtobrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor or 5% DMSO (vehicle control).
-
Add 2 µl of BTK enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay
Objective: To determine the effect of BTK inhibitors on the proliferation and viability of cancer cell lines.
Methodology:
A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.[14]
-
Materials:
-
BTK-dependent cell lines (e.g., MEC-1 for wild-type BTK, or engineered cell lines expressing BTK C481S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) solution
-
Solubilization solution (for MTT assay)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT assay:
-
Add 10 µl of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µl of solubilization solution to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
For MTS assay:
-
Add 20 µl of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
In Vivo Ibrutinib-Resistant Xenograft Model
Objective: To evaluate the in vivo efficacy of BTK inhibitors in a model of ibrutinib-resistant lymphoma.
Methodology:
This typically involves the engraftment of human lymphoma cells harboring an ibrutinib-resistance mutation into immunodeficient mice.[3][15]
-
Animal Model:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or Rag2−/−γc−/− mice)[15]
-
-
Cell Lines:
-
Procedure:
-
Subcutaneously or intravenously inject the ibrutinib-resistant cancer cells into the immunodeficient mice.
-
Allow the tumors to establish to a palpable size (for subcutaneous models) or for the disease to engraft (for disseminated models).
-
Randomize the mice into treatment groups (e.g., vehicle control, ibrutinib, alternative BTK inhibitor).
-
Administer the drugs orally or via another appropriate route at predetermined doses and schedules.
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (if using luciferase-expressing cells).[3]
-
Monitor the overall health and body weight of the mice.
-
At the end of the study (based on tumor size limits or other humane endpoints), euthanize the mice and collect tumors and/or relevant tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to compare tumor growth inhibition and survival between the different treatment groups.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and points of inhibition.
Experimental Workflow for BTK Inhibitor Comparison
Caption: Workflow for comparing efficacy of BTK inhibitors.
Conclusion
While this compound demonstrates potent inhibition of wild-type BTK, its covalent mechanism of action, targeting the Cys481 residue, renders it ineffective against the most prevalent form of ibrutinib resistance. For researchers focused on overcoming acquired resistance to ibrutinib, non-covalent inhibitors such as pirtobrutinib offer a clinically validated and highly effective alternative. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of novel BTK inhibitors to address the evolving landscape of therapeutic resistance.
References
- 1. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional programming drives Ibrutinib-resistance evolution in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. hematology.org [hematology.org]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. mdnewsline.com [mdnewsline.com]
- 11. ajmc.com [ajmc.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. promega.com [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal Procedures for Btk-IN-11
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Btk-IN-11 (CAS No. 1270014-40-8), a potent Bruton's tyrosine kinase (BTK) inhibitor used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper handling and disposal are necessary to minimize any potential risks.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Synonyms | SNS062 analog |
| Formula | C19H21ClN6O |
| Molecular Weight | 384.86 g/mol |
| CAS Number | 1270014-40-8 |
| Appearance | Powder |
| Solubility | DMSO: 77 mg/mL (200.07 mM) |
| Water: Insoluble | |
| Ethanol: Insoluble | |
| Storage | Powder: 3 years at -20°C |
| In solvent: 1 year at -80°C, 1 month at -20°C |
Data sourced from MedChemExpress and Selleck Chemicals Safety Data Sheets.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye contact.
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: A lab coat or impervious clothing should be worn.[1]
-
Respiratory Protection: If working with the powder outside of a fume hood or biological safety cabinet, a suitable respirator may be required.[1]
Waste Segregation and Collection
Proper segregation of waste is crucial to ensure it is handled by the correct disposal stream.
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed container.
-
Label the container clearly as "this compound Waste" or with its chemical name and CAS number.
-
-
Liquid Waste:
-
Collect solutions of this compound in a sealable, chemical-resistant container.
-
Do not mix with other incompatible chemical wastes. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][3]
-
Clearly label the container with the contents, including the solvent used.
-
-
Sharps:
-
Any sharps (e.g., needles, syringes, scalpels) contaminated with this compound must be placed in a designated sharps container.
-
Decontamination of Work Surfaces and Equipment
Following any handling or disposal activities, decontaminate all work surfaces and non-disposable equipment.
-
Scrub surfaces and equipment with alcohol to decontaminate them.[1]
-
Dispose of any cleaning materials (e.g., wipes, paper towels) as solid this compound waste.
Final Disposal
The ultimate disposal of this compound waste must be conducted through an approved waste disposal facility in accordance with federal, state, and local regulations.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5] This is to prevent its release into the environment, as it is very toxic to aquatic life with long-lasting effects.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected waste containers. They will ensure the waste is transported and disposed of in compliance with all relevant regulations.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Btk-IN-11
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal methods for the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-11. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and change them frequently, especially if contaminated. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If engineering controls are insufficient or during procedures that may generate dust or aerosols, a suitable respirator should be used.[1][2][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure procedural consistency. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the work area, such as a chemical fume hood, is clean and operational.
-
Gather all necessary items, including this compound, solvents, vials, pipettes, and waste containers.
-
-
Handling :
-
To avoid generating dust, handle the solid form of this compound with care.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep containers with this compound tightly sealed when not in use.[3]
-
-
Post-Handling :
-
Clean all surfaces and equipment that may have come into contact with the compound using an appropriate decontaminating solution.
-
Segregate and dispose of all waste materials as described in the disposal plan.
-
Remove PPE by first taking off gloves, followed by the lab coat and then eye protection, to avoid cross-contamination.
-
Always wash your hands with soap and water after completing your work.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Instructions:
-
Unused Product : Unused this compound should be disposed of in a designated chemical waste container. Do not pour it down the drain.[1]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as pipette tips, vials, and gloves, should be collected in a sealed container labeled for chemical waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
Always adhere to federal, state, and local regulations for chemical waste disposal.[1] If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
Btk Signaling Pathway
Understanding the mechanism of action of this compound requires familiarity with the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[4] this compound acts as an inhibitor in this pathway.
This guide provides a foundational framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and that they are strictly followed. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. evenspray.com [evenspray.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BTK inhibitor 1;Compound 27|2230724-66-8|MSDS [dcchemicals.com]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
